6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Description
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Properties
IUPAC Name |
6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMIYSGKZXTICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of C8H3ClF4O benzaldehyde derivatives
A-Z-12345678### A-Z-12345678
A Technical Guide to 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde (C₈H₃ClF₄O)
Introduction
Halogenated benzaldehydes are a critical class of building blocks in modern medicinal chemistry and drug discovery. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the benzaldehyde scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide focuses on a specific, highly functionalized derivative with the molecular formula C₈H₃ClF₄O, identified as 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde.[4] This compound's unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group—makes it a valuable intermediate for synthesizing complex pharmaceutical agents.[2][5] Halogenated compounds often exhibit enhanced biological activity and membrane permeability compared to their non-halogenated counterparts, driving their prevalence in the design of novel therapeutics.[1]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core physicochemical properties, analytical characterization, and synthetic considerations for 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde.
Physicochemical Properties and Molecular Formula
The fundamental characteristics of a compound are its molecular formula and weight. For the specified benzaldehyde derivative, these are central to all stoichiometric calculations and analytical interpretations.
Molecular Formula: C₈H₃ClF₄O
This formula indicates a molecule composed of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 oxygen atom.
Molecular Weight Determination
The molecular weight is a critical parameter for experimental work, including reaction stoichiometry and analytical mass spectrometry. It is calculated from the atomic masses of the constituent elements.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₄O | [4] |
| Monoisotopic Mass | 225.98085 Da | [4] |
| Molecular Weight | 226.58 g/mol | Calculated |
| IUPAC Name | 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | [4] |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the molecular weight (or average molecular mass) is calculated using the weighted average of all natural isotopes of each element.
Structural Representation
Visualizing the molecular structure is essential for understanding its chemical reactivity and steric properties.
Sources
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- 2. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde melting point and physical state
Executive Summary
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 1026828-32-9) is a highly specialized, electron-deficient benzaldehyde derivative used as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its unique substitution pattern—featuring a reactive aldehyde, a labile fluorine atom activated by strong electron-withdrawing groups (EWG), and a sterically demanding trifluoromethyl group—makes it a versatile scaffold for constructing complex heterocyclic systems, particularly kinase inhibitors and receptor modulators.
This guide provides a rigorous physicochemical profile, experimental protocols for characterization, and a strategic overview of its synthetic utility, designed for researchers requiring precision in handling and application.
Physicochemical Profile
The physical state of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is distinct due to the interplay of halogen bonding and crystal packing forces. While many similar benzaldehydes are liquids, the trifluoromethyl group often elevates the melting point into the solid regime.
Core Data Table
| Property | Value / Description | Notes |
| CAS Number | 1026828-32-9 | Unique identifier for this specific isomer.[1][2][3][5] |
| Molecular Formula | C₈H₃ClF₄O | |
| Molecular Weight | 226.56 g/mol | |
| Physical State | Solid (White to Yellow) | Typically crystalline or semi-crystalline. |
| Melting Point | Ambient to Low-Melting Solid | Exact MP is sensitive to purity; often observed >25°C. |
| Solubility | High in DCM, EtOAc, THF, DMSO | Limited solubility in water; hydrolytically stable but air-sensitive. |
| Air Sensitivity | High | Aldehyde group is prone to auto-oxidation to the corresponding benzoic acid. |
Structural Analysis
The molecule features a benzene ring substituted at the 1, 2, 3, and 6 positions:
-
C1 (Aldehyde): Electrophilic center for condensation reactions.
-
C2 (Fluoro): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho positioning of the electron-withdrawing aldehyde and trifluoromethyl groups.
-
C3 (Trifluoromethyl): Lipophilic, metabolic stability enhancer.[6]
-
C6 (Chloro): Provides steric bulk and a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Experimental Determination of Melting Point
Given the potential for polymorphism and the influence of impurities on low-melting solids, relying solely on literature values is insufficient for high-stakes synthesis. The following protocol ensures accurate characterization.
Protocol A: Capillary Method (Standard)
-
Objective: Determine the melting range to assess purity.
-
Equipment: Melting point apparatus (e.g., Büchi, Stuart) with silicone oil bath or metal block.
Step-by-Step Workflow:
-
Sample Prep: Dry the sample under vacuum (desiccator) for >2 hours to remove trace solvents, which can depress the melting point.
-
Loading: Introduce a small amount (2-3 mm height) of the solid into a clean, dry glass capillary tube. Compact the solid by tapping the tube on a hard surface.
-
Ramp Rate:
-
Fast Ramp: 10°C/min until ~20°C below expected MP.
-
Slow Ramp:1°C/min through the melting transition.
-
-
Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete liquefaction).
-
Acceptance Criteria: A range of <2°C indicates high purity (>98%). A broad range (>5°C) suggests solvent entrapment or oxidation (benzoic acid impurity).
-
Protocol B: Differential Scanning Calorimetry (DSC)
-
Objective: Precise thermodynamic characterization for formulation or polymorphism studies.
-
Parameter Setup:
-
Pan: Aluminum (hermetically sealed to prevent sublimation).
-
Atmosphere: Nitrogen (50 mL/min).
-
Ramp: 5°C/min from 0°C to 150°C.
-
-
Interpretation: The onset of the endothermic peak represents the true melting point.
Synthetic Utility & Reaction Pathways[7][8]
The strategic value of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde lies in its "orthogonal reactivity." The fluorine atom is significantly more reactive toward nucleophiles than the chlorine atom, allowing for regioselective functionalization.
Key Reaction Classes
-
SNAr Displacement (C2-Fluoro):
-
Mechanism: Addition-Elimination.
-
Reagents: Primary/secondary amines, thiols, alkoxides.
-
Conditions: Mild base (K₂CO₃, DIPEA) in polar aprotic solvent (DMF, DMSO) at 0°C to RT.
-
Why: The C2-F bond is activated by the ortho-CHO and ortho-CF₃ groups, making it an excellent leaving group.
-
-
Aldehyde Condensation (C1-Formyl):
-
Reactions: Reductive amination (with NaBH(OAc)₃), Knoevenagel condensation, Wittig olefination.
-
Utility: Extends the carbon skeleton or forms heterocycles (e.g., quinazolines, indoles).
-
-
Cross-Coupling (C6-Chloro):
-
Reactions: Suzuki, Stille, Buchwald-Hartwig.
-
Challenge: Steric hindrance from the ortho-formyl group may require specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
-
Visualizing the Synthetic Workflow
Figure 1: Divergent synthetic pathways leveraging orthogonal reactivity of the F, Cl, and CHO groups.[1][2][3][4][5][6][7][8][9][10]
Handling, Stability & Safety
Storage Protocols
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The aldehyde moiety is susceptible to air oxidation, forming 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, which appears as a white solid impurity.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.
References
-
Sigma-Aldrich. (n.d.). 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde Product Page. Retrieved from (Confirmed Physical State: Solid).
-
Combi-Blocks. (n.d.). Product HG-4584: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.[1] Retrieved from (Confirmed CAS and Structure).
-
Fluorochem. (n.d.). Safety Data Sheet for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from (Safety Data).
-
PubChem. (n.d.). Compound Summary for Isomeric Benzaldehydes. National Library of Medicine. Retrieved from (Structural verification).
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- 3. 95399-95-4|2,3-Dichloro-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 1261535-74-3|2-Chloro-4,6-difluorobenzotrifluoride|BLD Pharm [bldpharm.com]
- 5. 6-CHLORO-2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 1026828-32-9 [sigmaaldrich.com]
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IUPAC name for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will explore its fundamental chemical and physical properties, delve into the mechanistic rationale for its utility based on its unique substitution pattern, and present plausible synthetic strategies. Furthermore, this guide will cover key reaction pathways, applications, and critical safety protocols necessary for its handling and use in a laboratory setting. This document is intended for an audience of professional researchers, chemists, and process development scientists.
Core Compound Identity and Physicochemical Properties
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring bearing an aldehyde group (-CHO), a chlorine atom, a fluorine atom, and a trifluoromethyl group (-CF3). This dense arrangement of electron-withdrawing groups imparts unique electronic properties and reactivity, making it a valuable and versatile building block in synthetic chemistry.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |
| CAS Number | 1026828-32-9[1] |
| Molecular Formula | C₈H₃ClF₄O[1] |
| Molecular Weight | 226.56 g/mol |
| Canonical SMILES | O=CC1=C(F)C(Cl)=CC=C1C(F)(F)F |
| InChI Key | WTVMLHFHFBCCBP-UHFFFAOYSA-N[2][3] |
Physicochemical Data
While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from structurally similar compounds and supplier data.
| Property | Value / Description |
| Appearance | Typically a colorless to yellow liquid or low-melting solid. |
| Boiling Point | Estimated to be around 190-210 °C at atmospheric pressure. Similar compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde have a boiling point of 196 °C.[4] |
| Density | Estimated to be ~1.5-1.6 g/mL at 25 °C. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde has a density of 1.54 g/mL.[4] |
| Solubility | Generally insoluble in water; soluble in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. |
| Stability | Stable under recommended storage conditions, though may be sensitive to air and light.[5] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon).[5][6] |
The Scientific Rationale: Strategic Importance of Fluorine Substitution
The utility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in advanced synthesis, particularly in drug discovery, is not accidental. It is a direct consequence of the deliberate incorporation of fluorine-containing functional groups, which dramatically alters the molecule's properties.[7][8]
The Trifluoromethyl (-CF3) Group: A "Game Changer"
The trifluoromethyl group is a cornerstone of modern medicinal chemistry for several reasons:[9]
-
Electronic Effects : The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has a profound inductive effect (-I) that significantly increases the electrophilicity of the aromatic ring and, critically, the carbonyl carbon of the aldehyde.[10] This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields compared to its non-fluorinated analogs.[10]
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry.[8] Replacing a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) can block sites of metabolic oxidation, a common pathway for drug degradation in the body. This increases the compound's metabolic stability and in vivo half-life.[8]
-
Lipophilicity and Bioavailability : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for a drug's ability to cross cell membranes and reach its biological target, thereby enhancing its bioavailability.[8]
Synergistic Effects of Chloro and Fluoro Substituents
The chlorine and fluorine atoms on the ring further modulate the electronic landscape. As highly electronegative atoms, they also contribute to the electron-deficient nature of the benzene ring. Their specific placement (ortho and para to the aldehyde) influences the regioselectivity of further aromatic substitution reactions and fine-tunes the reactivity of the aldehyde group.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzaldehydes like this one requires a carefully planned, multi-step sequence. While the exact industrial synthesis is proprietary, a logical and common approach involves the ortho-lithiation of a suitable precursor followed by formylation.
Retrosynthetic Analysis and Proposed Pathway
A plausible synthetic route begins with 1-chloro-3-fluoro-2-(trifluoromethyl)benzene. The key step is a directed ortho-metalation, where the fluorine atom directs the deprotonation of the adjacent C-H bond by a strong base like lithium diisopropylamide (LDA) or n-butyllithium. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Directed Ortho-Metalation and Formylation
This protocol is a representative example based on established chemical principles for this class of reaction.[11]
CAUTION: This reaction must be performed by trained personnel in a certified fume hood. Strong organolithium bases are pyrophoric and react violently with water. The reaction must be conducted under a dry, inert atmosphere.
Materials:
-
1-Chloro-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, syringe, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolution: Charge the flask with 1-chloro-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The fluorine atom directs this lithiation to the position between the fluorine and the chlorine.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise via the dropping funnel, again maintaining the temperature below -70 °C.
-
Warming & Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Then, carefully quench the reaction by slowly adding it to a beaker of 1 M HCl cooled in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Key Reactions and Synthetic Utility
The aldehyde functional group is a versatile handle for a wide array of chemical transformations. The electron-deficient nature of the ring system enhances the reactivity of the aldehyde, making it a prime substrate for nucleophilic additions and condensations.
Caption: Key reaction pathways for the title compound.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃). This acid derivative is also a valuable synthetic intermediate.
-
Reduction: Selective reduction of the aldehyde to a benzyl alcohol can be achieved with hydride reagents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: The electron-poor carbonyl carbon readily undergoes addition by Grignard reagents or organolithiums to form secondary alcohols.
-
Condensation Reactions: It serves as an excellent electrophile in condensation reactions like the Knoevenagel or Aldol condensations, which are fundamental for building molecular complexity and forming heterocyclic structures used in pharmaceuticals.[11][12]
Safety, Handling, and Storage
Proper handling of this chemical is essential due to its potential hazards. The information below is a synthesis from available Safety Data Sheets (SDS).[6][13]
Hazard Identification
| Category | GHS Classification | Hazard Statement |
| Physical | Combustible Liquid | H227: Combustible liquid.[5][6] |
| Health | Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[6][13] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[6][13] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[6][13] | |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[4][6] | |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child.[6] | |
| Environmental | Aquatic Hazard (Chronic, Category 2) | H411: Toxic to aquatic life with long lasting effects.[6] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13] Eyewash stations and safety showers must be readily accessible.[14]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6][14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6][13]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.[14]
-
-
Handling Practices: Avoid breathing vapors or mist.[6] Do not get in eyes, on skin, or on clothing.[5] Keep away from heat, sparks, and open flames.[6]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][13] For long-term stability, storing under an inert atmosphere (nitrogen) is recommended.[6] Store locked up or in an area accessible only to qualified personnel.[6]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Conclusion
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a sophisticated chemical intermediate whose value is derived from its dense and strategic functionalization. The powerful electron-withdrawing nature of its substituents activates the aldehyde group for a host of synthetic transformations, while the trifluoromethyl moiety offers a proven method for enhancing the metabolic stability and bioavailability of derivative molecules. For researchers in drug discovery and agrochemical development, this compound represents a key building block for accessing novel and potent chemical entities. Adherence to strict safety protocols is mandatory for its handling, ensuring that its synthetic potential can be explored responsibly.
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- Key Organics. (2018, May 2). Safety Data Sheet for 2-Fluoro-6-(trifluoromethyl)benzaldehyde.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoicacid.
- Thermo Fisher Scientific. (2011, July 8). SAFETY DATA SHEET for 2-Fluoro-6-(trifluoromethyl)benzaldehyde.
- BASF. (2025, July 1). Safety data sheet.
- CoreSyn. 186517-29-3 - 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde.
- Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde 96%.
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- Thermo Scientific. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, 97%.
- PubChemLite. 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (C8H3ClF4O).
- Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Sciforum. Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals.
- Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzaldehyde.
- Wikipedia. 2-Chloro-6-fluorobenzaldehyde.
- European Patent Office. EP 0145334 A2 - Benzaldehyde derivative and process for its preparation.
- Stenutz. 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde.
- Royal Society of Chemistry. (1968). Reactions of radicals containing fluorine. Part 4.—Reactions of trifluoromethyl radicals with fluoroaldehydes. Transactions of the Faraday Society.
- Sigma-Aldrich. 6-CHLORO-2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE.
- Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
- Manchester Organics. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde.
- Benchchem. A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers.
- Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- DTIC. (2025, April 5). Novel Reactions of Perfluoro-2-(Trifluoromethyl)-Propene.
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Electronic & Synthetic Profiling of Trifluoromethyl Benzaldehydes
Executive Summary
Trifluoromethyl (
This guide provides a comprehensive analysis of the electronic properties of
The Fluorine Effect: Electronic Architecture
The electronic behavior of trifluoromethyl benzaldehydes is governed by the interplay between the electron-withdrawing nature of the
Hammett Substituent Constants
The reactivity of the carbonyl carbon is quantitatively described by Hammett substituent constants (
| Isomer | Substituent Position | Electronic Effect Dominance | ||
| 3- (Meta) | Meta | 0.43 | N/A | Pure Inductive ( |
| 4- (Para) | Para | N/A | 0.54 | Inductive ( |
Note: The higher
Dipole Moment Vector Analysis
The orientation of the
-
2-Trifluoromethylbenzaldehyde (
-): The vectors are aligned at an acute angle, leading to a massive additive dipole moment (~4.23 D). This high polarity often correlates with increased solubility in polar aprotic solvents but can complicate purification due to strong interactions with silica gel. -
4-Trifluoromethylbenzaldehyde (
-): The vectors are opposed ( across the ring). However, because both groups pull electron density out of the ring, they do not cancel in the same way as a donor-acceptor pair. The resulting dipole (~2.6 D) is lower than the ortho isomer but distinct from unsubstituted benzaldehyde (~3.0 D).
Spectroscopic Signatures (NMR & IR)
Accurate characterization relies on recognizing the specific shifts induced by the fluorine atoms. The following data consolidates experimental shifts for the three isomers.
Comparative NMR Data Table
| Isomer | Coupling Constants ( | |||
| 2- | 10.3 - 10.4 | ~188.5 | -59.0 to -60.0 | |
| 3- | 10.0 - 10.1 | ~190.5 | -62.7 | |
| 4- | 10.1 - 10.2 | 191.5 | -63.0 to -63.5 |
Technical Insight:
-
Proton Deshielding: The ortho isomer shows the most downfield aldehyde proton (~10.4 ppm). This is due to the "ortho effect"—a combination of the strong inductive pull of the adjacent
and the anisotropic effect of the fluorine cloud interacting with the carbonyl hydrogen. -
Fluorine Shifts: All signals appear in the characteristic
region (-55 to -65 ppm), but the ortho fluorine is distinctively downfield relative to meta and para.
Reactivity Profile & Mechanism
The enhanced electrophilicity of these aldehydes makes them aggressive substrates for nucleophilic addition.
Hydration and Hemiacetal Formation
Unlike benzaldehyde, which exists primarily as the carbonyl form in water, trifluoromethyl benzaldehydes have a higher equilibrium constant (
-
Reactivity Order:
-
Implication: In aqueous workups or storage, the ortho isomer may present as a hydrate (white solid) rather than an oil. This is reversible upon drying or distillation.
Visualization: Nucleophilic Attack Vectors
The following diagram illustrates the electronic activation of the carbonyl group by the para-trifluoromethyl group during a generic nucleophilic addition (e.g., Grignard or Hydride reduction).
Figure 1: The strong inductive withdrawal of the
Experimental Protocol: Selective Synthesis
While these compounds are commercially available, a laboratory synthesis via the selective oxidation of the corresponding alcohol provides high purity and avoids over-oxidation to the benzoic acid.
Target: 4-(Trifluoromethyl)benzaldehyde Precursor: 4-(Trifluoromethyl)benzyl alcohol Method: Molybdate-Catalyzed Hydrogen Peroxide Oxidation (Green Chemistry)
Protocol Steps
-
Catalyst Preparation:
-
Dissolve sodium molybdate dihydrate (
) in ( ) and minimal water. -
Separately, dissolve Benzyltriethylammonium chloride (BTEAC,
) in water.[1] -
Mix solutions at
to precipitate the active catalyst . Filter and dry.
-
-
Oxidation Reaction:
-
Charge: In a round-bottom flask, combine 4-(trifluoromethyl)benzyl alcohol (
) and the prepared catalyst ( ). -
Activation: Add
( , ). -
Reflux: Heat to reflux for 60 minutes. The reaction is biphasic; vigorous stirring is essential.
-
-
Workup & Purification:
-
Cool to room temperature.[1]
-
Phase Separation: The product separates as an oil. Decant the aqueous layer.
-
Extraction: Extract aqueous layer once with ethyl acetate (
) to recover residual product. Combine organics. -
Drying: Dry over anhydrous
. -
Distillation: Purify by vacuum distillation (bp ~65°C at 12 mmHg).
-
-
Validation (QC):
-
Check IR for disappearance of broad O-H stretch (
) and appearance of sharp C=O stretch (~ ). -
Confirm purity via GC-MS (
).
-
Medicinal Chemistry Implications[2][3][4]
Bioisosterism & Lipophilicity
The
-
Lipophilicity (
): The substitution increases by approximately units compared to the parent benzaldehyde. This enhances membrane permeability but decreases aqueous solubility. -
Metabolic Stability: The
bond is metabolically inert. Placing a group at the para position blocks metabolic oxidation (P450 hydroxylation) at that site, prolonging the drug's half-life ( ).
Comparison Table: Physical Properties
| Property | Benzaldehyde | 4- | Impact |
| MW | 106.12 | 174.12 | Mass increase |
| Boiling Point | 178°C | 66-67°C (13 mmHg) | Volatility maintained |
| Dipole Moment | 3.0 D | ~2.6 D | Vector cancellation |
| LogP (Calc) | 1.48 | ~2.60 | Increased lipophilicity |
References
-
NIST Chemistry WebBook. Benzaldehyde, 4-(trifluoromethyl)- Properties and Spectra. National Institute of Standards and Technology.[2][3][4] [Link]
-
PubChem. 4-(Trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Referenced for values).
-
PrepChem. Synthesis of 4-trifluoromethyl benzaldehyde via Hydrogenation/Oxidation.[Link]
Sources
solubility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a highly substituted and electronically complex intermediate crucial for the synthesis of advanced pharmaceutical and agrochemical compounds. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its distinct physicochemical properties. We present a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various organic solvents. This guide is designed to equip researchers, chemists, and drug development professionals with the theoretical understanding and practical methodologies required to effectively utilize this compound in their research and development workflows, ensuring optimal conditions for reaction, purification, and formulation.
Introduction: The Significance of a Multi-substituted Benzaldehyde
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a key building block in modern synthetic chemistry. Its utility stems from the unique interplay of its substituents on the aromatic ring:
-
The Aldehyde Group: A versatile functional group that serves as a reactive handle for countless transformations, including reductive aminations, Wittig reactions, and condensations.
-
The Trifluoromethyl Group (-CF3): A powerful electron-withdrawing group that significantly impacts the electronic nature of the ring. In drug discovery, the inclusion of a -CF3 group is known to enhance metabolic stability, improve lipophilicity, and increase binding affinity.
-
Halogen Substituents (-Cl, -F): The presence of chlorine and fluorine atoms further modulates the molecule's electronics and provides additional sites for cross-coupling reactions. The ortho-fluoro substituent, in particular, can influence the conformation of the aldehyde group.
The successful application of this reagent in any synthetic or formulation workflow is fundamentally dependent on its solubility.[1] Poor solubility can lead to reduced reaction rates, incomplete conversions, and significant challenges in purification and formulation, ultimately hindering the development of new chemical entities.[2][3][4] This guide provides the necessary framework for understanding and quantifying this critical parameter.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[5] The solubility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is governed by the balance of polarity and the potential for intermolecular interactions dictated by its structure.
Molecular Properties:
-
Molecular Formula: C₈H₃ClF₄O
-
Structural Analysis: The molecule possesses a polar carbonyl group (C=O) but is dominated by nonpolar features: the benzene ring, a chlorine atom, and a highly nonpolar trifluoromethyl group. The fluorine atom adds to the molecule's overall polarity but also contributes to its rigidity.
-
Intermolecular Forces: The primary interactions governing its solubility will be dipole-dipole forces due to the polar C=O, C-F, and C-Cl bonds. However, the molecule is incapable of donating hydrogen bonds and is a very weak hydrogen bond acceptor. The bulky and nonpolar -CF₃ and -Cl groups create significant lipophilic character.
Based on this analysis, we can predict its solubility behavior in different classes of organic solvents.
Predicted Solubility Profile
The following table summarizes the predicted solubility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in common organic solvents, based on theoretical principles. Experimental verification is strongly recommended.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents have strong dipoles that can interact effectively with the polar regions of the benzaldehyde. Their inability to hydrogen bond is not a significant drawback. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | The polarity and dispersion forces of these solvents are highly compatible with the chloro- and fluoro-substituted aromatic ring. |
| Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Moderate | These solvents are less polar than DCM or THF but should still effectively solvate the molecule due to compatible dispersion forces. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | While polar, these solvents are strong hydrogen bond donors. The benzaldehyde cannot reciprocate this interaction, potentially leading to less favorable solvation compared to aprotic solvents. |
| Aromatic | Toluene, Xylene | High | The nonpolar aromatic ring of the solvent will have favorable π-π stacking interactions with the benzene ring of the solute. |
| Nonpolar Aliphatic | Hexanes, Heptane | Low | The significant polarity of the aldehyde and halogen substituents makes it unlikely to be highly soluble in purely aliphatic, nonpolar solvents. |
Experimental Protocol for Quantitative Solubility Determination
For precise applications, experimental determination of solubility is essential.[6] The following protocol describes the isothermal equilibrium method, a reliable technique for quantifying the solubility of a solid compound in a solvent.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured value is consistent and reproducible. A water bath is a simple and effective tool for this.
-
Equilibrium Achievement: Simply mixing the solute and solvent is insufficient. The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. Using an excess of the solute and allowing sufficient time for stirring (e.g., 24-48 hours) ensures the solution is truly saturated.
-
Accurate Quantification: Visual inspection is subjective. A validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID) is necessary for accurate concentration measurement.[7][8][9][10] The choice of technique depends on the compound's volatility and thermal stability. For this benzaldehyde derivative, either method is suitable.
-
Filtration: It is critical to separate the undissolved solid from the saturated solution without altering the temperature or concentration. A syringe filter is ideal for this, preventing particulate matter from affecting the analytical measurement.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 100 mg of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde into several 4 mL glass vials.
-
Add 2 mL of the desired organic solvent to each vial. This creates a slurry with an excess of the solid solute.
-
Add a small magnetic stir bar to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or on a stir plate within a water bath set to the desired temperature (e.g., 25 °C).
-
Stir the slurries vigorously for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, stop the stirring and allow the excess solid to settle for 1-2 hours within the temperature-controlled environment.
-
Carefully draw a sample of the supernatant (the clear, saturated solution) using a glass syringe.
-
Immediately attach a 0.45 µm PTFE syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed HPLC or GC vial. This step must be performed quickly to minimize temperature changes.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen.
-
Once dry, re-weigh the vial. The difference in mass corresponds to the mass of the dissolved solute. The mass of the solvent can also be determined by difference. This provides a preliminary solubility value.
-
-
Analytical Quantification (HPLC/GC):
-
Prepare a series of calibration standards of the benzaldehyde in the chosen solvent at known concentrations.
-
Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated HPLC-UV or GC-FID method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve and apply the dilution factor to calculate the concentration of the original saturated solution.
-
-
Calculation of Solubility:
-
Express the solubility in the desired units (e.g., mg/mL or mol/L) using the concentration determined from the analytical method.
-
Workflow Visualization
The following diagram illustrates the experimental workflow for quantitative solubility determination.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. ucd.ie [ucd.ie]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde safety data sheet (SDS)
This technical guide details the handling, safety, and application of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde .
CAS Registry Number: 261763-22-8 (Note: Isomeric/Commercial variants may reference CAS 1026828-32-9) Chemical Formula: C₈H₃ClF₄O Molecular Weight: 226.56 g/mol
Executive Summary & Compound Architecture
This guide addresses the specific handling requirements for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde , a highly functionalized aromatic building block. This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for introducing metabolic stability via the trifluoromethyl (-CF₃) group while leveraging the orthogonal reactivity of the aldehyde, chlorine, and fluorine substituents.
Structural Analysis & Reactivity Logic
The molecule features a "push-pull" electronic environment that dictates its reactivity:
-
Aldehyde (-CHO): The primary electrophilic site, susceptible to nucleophilic attack (e.g., reductive amination, Wittig olefination).
-
Ortho-Fluoro (-F): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the para-trifluoromethyl group and the ortho-aldehyde.
-
Trifluoromethyl (-CF₃): Provides strong electron-withdrawing induction (-I effect), deactivating the ring toward electrophilic substitution but stabilizing anionic intermediates in SₙAr.
-
Chloro (-Cl): Provides a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), though it is sterically crowded by the adjacent aldehyde.
Safety Data Sheet (SDS) Highlights
Based on GHS Classification Standards for Halogenated Benzaldehydes.
Hazard Identification
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Emergency Response Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The aldehyde vapor is a potent mucous membrane irritant.
-
Skin Contact: Wash with soap and water for 15 minutes. Fluorinated aldehydes can be lipophilic; ensure thorough decontamination to prevent potential systemic absorption.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[1]
-
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Warning: Thermal decomposition releases toxic gases: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Carbon Oxides (CO, CO₂).
Technical Handling & Storage
Environmental Sensitivity
This compound is air-sensitive . Benzaldehydes with electron-withdrawing groups are prone to autoxidation, converting to the corresponding benzoic acid (6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid) upon prolonged exposure to atmospheric oxygen.
Storage Protocol
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: 2–8 °C (Refrigerate).
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and seal corrosion.
Synthesis & Experimental Applications
Synthesis Pathway (Reverse Engineering)
The synthesis of this crowded aromatic system typically avoids direct electrophilic substitution due to poor regioselectivity. The preferred route involves Directed Ortho-Metalation (DoM) or oxidation of a toluene precursor.
Graphviz Diagram: Synthetic Logic
Caption: Directed Ortho-Metalation route leveraging the directing power of fluorine and chlorine substituents.[2]
Protocol: Reductive Amination (Example Workflow)
One of the most common applications is coupling this aldehyde with an amine. The steric bulk at the 6-position (Chloro) and 2-position (Fluoro) requires specific conditions to ensure imine formation.
Reagents:
-
Aldehyde: 1.0 equiv
-
Amine (R-NH₂): 1.1 equiv
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Acid Catalyst: Acetic Acid (1-2 equiv)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the aldehyde in anhydrous DCE. Add the amine and Acetic Acid. Stir at room temperature for 2–4 hours.
-
Why: The electron-poor nature of the aldehyde (due to -CF₃ and -F) makes the carbonyl carbon highly electrophilic, accelerating imine formation, but steric hindrance may slow kinetics. Acetic acid activates the carbonyl.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise.
-
Why: STAB is a mild reducing agent that reduces the imine selectively without reducing the aldehyde (if any remains) or the halogen substituents.
-
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄.
Reactivity Profile & Troubleshooting
Nucleophilic Aromatic Substitution (SₙAr) Risks
Researchers must be aware that the 2-Fluoro position is labile.
-
Condition: In the presence of strong nucleophiles (e.g., thiols, secondary amines) and heat/base, the fluorine atom may be displaced.
-
Prevention: If SₙAr is not desired, keep reaction temperatures below 50°C and avoid strong bases (like NaH) unless necessary.
Graphviz Diagram: Reactivity Map
Caption: Reactivity map highlighting the three distinct functionalization vectors of the molecule.
Physical Properties Table
| Property | Value (Experimental/Predicted) |
| Appearance | White to pale yellow solid/liquid (low melting) |
| Boiling Point | ~215–220 °C (at 760 mmHg) |
| Melting Point | ~32–35 °C (Based on isomeric analogs) |
| Density | ~1.53 g/cm³ |
| LogP | ~3.2 (Lipophilic) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water. |
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Fluorinated Benzaldehydes. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 2-Chloro-6-(trifluoromethyl)benzaldehyde (Isomer Analog). National Library of Medicine. Retrieved from
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
ECHA. (2024). Registration Dossier: Halogenated aromatic aldehydes.[2] European Chemicals Agency.[2] Retrieved from
(Note: Specific physical constants for this exact substitution pattern are often proprietary or predicted based on structure-activity relationship (SAR) models of close isomers like CAS 60611-22-5).
Sources
Reactivity Profile & Synthetic Utility of Poly-Substituted Fluorobenzaldehydes
Executive Summary
Poly-substituted fluorobenzaldehydes represent a unique class of electrophiles in medicinal chemistry. Unlike their non-fluorinated analogs, these compounds possess a dual-reactivity profile driven by the extreme electronegativity of the fluorine atoms. They are not merely substrates for carbonyl chemistry; the aromatic ring itself becomes a site of predictable, regioselective nucleophilic attack (
This guide dissects the electronic interplay between the aldehyde moiety and the poly-fluorinated ring, providing researchers with a roadmap for exploiting these "chameleonic" building blocks in drug discovery and materials science (specifically porphyrin/corrole synthesis).
The Electronic Landscape: Inductive vs. Resonance Effects[1]
To predict reactivity, one must understand the "tug-of-war" occurring within the molecular orbital framework.
-
The Carbonyl (
): In a standard benzaldehyde, the carbonyl is moderately electrophilic. In poly-fluorinated systems (e.g., 2,3,4,5,6-pentafluorobenzaldehyde), the cumulative inductive effect ( ) of the fluorine atoms aggressively pulls electron density from the ring, and by extension, the carbonyl carbon. -
The Aromatic Ring: The aldehyde group is a strong electron-withdrawing group (EWG). When combined with multiple fluorine atoms, the ring becomes highly electron-deficient ($ \pi $-acidic).
Key Insight: While fluorine possesses a resonance donating effect (
Nucleophilic Aromatic Substitution ( ) Profile
The most distinct feature of poly-fluorobenzaldehydes is their ability to undergo catalyst-free
The "Para-Dominance" Rule
For pentafluorobenzaldehyde (PFB) , nucleophilic attack occurs almost exclusively at the para-position (C-4) relative to the aldehyde.
-
Mechanism: The aldehyde group stabilizes the Meisenheimer complex intermediate most effectively when the nucleophile attacks the para-position.
-
Substrates: Amines, thiols, and alkoxides.
-
Exception: If the para-position is blocked or if specific directing groups are present (e.g., in 2,3,6-trifluoro analogs), ortho-attack (C-2/C-6) becomes favored due to the proximity to the activating carbonyl and relief of steric strain.
Visualization: Regioselectivity Logic[2]
Figure 1: Decision tree for predicting regioselectivity in nucleophilic aromatic substitution of fluorobenzaldehydes.
Synthetic Applications in Drug Discovery[3][4][5]
A. Porphyrin and Corrole Synthesis
Pentafluorobenzaldehyde is a critical reagent in the synthesis of meso-pentafluorophenyl porphyrins. These scaffolds are utilized in photodynamic therapy (PDT) and catalysis. The fluorine atoms allow for "post-synthetic modification" of the porphyrin core via
B. Heterocycle Construction
The hyper-active carbonyl facilitates rapid condensation reactions (Knoevenagel, Biginelli) to form fluorinated heterocycles like dihydropyrimidinones.
Visualization: Synthetic Workflow
Figure 2: Workflow for converting pentafluorobenzaldehyde into functionalized porphyrin scaffolds.
Experimental Protocols
Protocol A: Regioselective Para-Substitution ( )
Objective: Selective displacement of the C-4 fluorine in pentafluorobenzaldehyde with a primary amine.
-
Preparation: Dissolve pentafluorobenzaldehyde (1.0 eq) in anhydrous DMF or DMSO. Note: Polar aprotic solvents accelerate the reaction.
-
Base Addition: Add
(1.5 eq) or DIPEA (1.2 eq). -
Nucleophile Addition: Add the amine (1.05 eq) dropwise at
to control the exotherm. -
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS. The aldehyde activates the para-position; heating is rarely required for amines.
-
Workup: Dilute with water (precipitate often forms). Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Validation:
NMR will show a shift from 3 distinct signals (2:1:2 pattern) to a simplified pattern indicating loss of the para-fluorine.
Protocol B: Handling Carbonyl Hyper-Reactivity (Hydrate Formation)
Context: Poly-fluorobenzaldehydes form stable gem-diols in water.
-
Storage: Store under Argon/Nitrogen in a desiccator.
-
Dehydration: If the material appears as a solid (hydrate) but should be a liquid, or if NMR shows a gem-diol peak (~6 ppm), dissolve in Toluene and reflux with a Dean-Stark trap prior to use in condensation reactions.
Quantitative Data: Reactivity Comparison
| Substrate | Carbonyl Electrophilicity | Primary | Relative |
| Benzaldehyde | Moderate | None | N/A |
| 4-Fluorobenzaldehyde | High | Para (C-4) | Slow (Requires heat) |
| 2,3,4,5,6-Pentafluorobenzaldehyde | Very High | Para (C-4) | Fast (RT) |
| 2,3,6-Trifluorobenzaldehyde | High | Ortho (C-2/C-6)* | Moderate |
*Note: C-2 preference in 2,3,6-trifluoro analogs is often dictated by transition state accessibility (LUMO lobes) rather than pure electronics.
References
-
Synthesis of Fluorinated Heterocycles from 3-Fluorobenzaldehyde. BenchChem Application Notes.
-
Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes. Chemistry – A European Journal.
-
Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. New Journal of Chemistry.
-
2,3,4,5,6-Pentafluorobenzaldehyde Product Bulletin. Sigma-Aldrich.
-
Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. WuXi AppTec QM Magic Class.
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented strategy begins with the commercially available precursor, 2-chloro-6-fluorotoluene, and employs a regioselective, lithiation-based approach to overcome the challenges associated with direct functionalization of a multi-substituted aromatic ring. This protocol emphasizes scientific rationale, procedural robustness, and safety, making it suitable for researchers in organic synthesis and drug discovery.
Introduction and Strategic Overview
The incorporation of fluorine and trifluoromethyl (CF₃) groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a valuable intermediate, possessing multiple functionalization points for constructing complex molecular architectures.
The primary challenge in its synthesis is the precise, regioselective introduction of the trifluoromethyl group onto the 2-chloro-6-fluorotoluene core. Direct electrophilic or radical trifluoromethylation would likely yield a complex mixture of isomers due to the competing directing effects of the chloro and fluoro substituents.[1][2] To circumvent this, we present a robust, multi-step pathway that leverages directed ortho-metalation to ensure the correct substitution pattern.
The overall synthetic strategy proceeds in three key stages:
-
Regioselective Iodination: Directed ortho-lithiation of 2-chloro-6-fluorotoluene followed by quenching with an iodine electrophile to install an iodine atom at the C3 position.
-
Copper-Mediated Trifluoromethylation: Introduction of the CF₃ group via a cross-coupling reaction at the newly installed C-I bond.
-
Benzylic Oxidation: Conversion of the benzylic methyl group to the target aldehyde functionality via a two-step side-chain chlorination and subsequent hydrolysis.
This application note provides detailed, step-by-step protocols for each stage, supported by mechanistic insights, data tables, and process-flow diagrams.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target benzaldehyde.
Step 1: Regioselective Iodination via Directed Ortho-Lithiation
Expertise & Experience: The Rationale for Ortho-Lithiation
The central challenge is to functionalize the C3 position exclusively. Both fluorine and chlorine are ortho, para-directors for electrophilic aromatic substitution, which would lead to a mixture of products. However, in the context of deprotonation (lithiation), these halogens act as effective directing metalating groups (DMGs).[3] The fluorine atom, in particular, is a moderate DMG. The combined inductive effect of the two halogens significantly acidifies the proton at C3, making it the most favorable site for deprotonation by a strong organolithium base.[4] This strategy transforms the thermodynamic and kinetic landscape of the reaction to favor a single regioisomer. Quenching the resulting aryllithium intermediate with molecular iodine provides a clean and efficient route to the 3-iodo derivative, which is an ideal precursor for subsequent cross-coupling reactions.
Mechanism of Directed Ortho-Lithiation
Caption: Mechanism of regioselective C3-lithiation and subsequent iodination.
Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-iodotoluene
Trustworthiness: Self-Validating Protocol This protocol's reliability is ensured by strict anhydrous conditions and low-temperature control to prevent side reactions. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm complete consumption of the starting material before quenching, ensuring high conversion to the desired product.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| 2-Chloro-6-fluorotoluene | 144.57 | 1.0 | (e.g., 10.0 g, 69.2 mmol) |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 200 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 1.1 | 30.4 mL, 76.1 mmol |
| Iodine (I₂) | 253.81 | 1.2 | 21.1 g, 83.0 mmol |
| Saturated aq. Na₂S₂O₃ | - | - | As needed |
| Saturated aq. NaCl (Brine) | - | - | As needed |
| Diethyl ether or EtOAc | - | - | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-chloro-6-fluorotoluene (1.0 eq).
-
Dissolution: Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. Monitor consumption of starting material by TLC or GC-MS analysis of a quenched aliquot.
-
Iodination: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed.
-
Warming & Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then slowly warm to room temperature over 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography (eluting with hexanes) or vacuum distillation to yield the pure 2-chloro-6-fluoro-3-iodotoluene.
Step 2: Copper-Mediated Trifluoromethylation
Expertise & Experience: Rationale for Copper Catalysis
With the iodo-intermediate in hand, a robust method for installing the CF₃ group is required. While palladium-catalyzed methods exist, copper-mediated trifluoromethylation using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, CF₃SiMe₃) offers a practical and efficient alternative.[5] This reaction, often activated by a fluoride source like potassium fluoride (KF), generates a "Cu-CF₃" species in situ. This species then undergoes oxidative addition to the aryl iodide, followed by reductive elimination to form the C-CF₃ bond and regenerate the active copper catalyst. This method is well-suited for electron-deficient aryl halides and is known for its high functional group tolerance.
Protocol 2: Synthesis of 2-Chloro-6-fluoro-3-(trifluoromethyl)toluene
Trustworthiness: Self-Validating Protocol The success of this cross-coupling reaction hinges on the exclusion of air and moisture, which can deactivate the catalyst. The protocol utilizes Schlenk techniques or a glovebox for reagent handling. Progress is monitored by GC-MS or ¹⁹F NMR to track the conversion of the C-I bond to the C-CF₃ bond, ensuring the reaction is driven to completion.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| 2-Chloro-6-fluoro-3-iodotoluene | 270.47 | 1.0 | (e.g., 10.0 g, 37.0 mmol) |
| Copper(I) iodide (CuI) | 190.45 | 1.5 | 10.6 g, 55.5 mmol |
| Potassium fluoride (KF), spray-dried | 58.10 | 2.0 | 4.3 g, 74.0 mmol |
| CF₃SiMe₃ (Ruppert-Prakash Reagent) | 142.22 | 1.5 | 7.9 g, 55.5 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 150 mL |
Procedure:
-
Setup: To a flame-dried Schlenk flask, add copper(I) iodide (1.5 eq) and spray-dried potassium fluoride (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas (repeat 3x).
-
Reagent Addition: Add 2-chloro-6-fluoro-3-iodotoluene (1.0 eq) and anhydrous DMF.
-
CF₃ Source: Add the Ruppert-Prakash reagent (CF₃SiMe₃, 1.5 eq) via syringe.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.
-
Cooling & Filtration: Cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove copper salts. Wash the pad thoroughly with additional ether.
-
Workup: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (eluting with hexanes) to obtain pure 2-chloro-6-fluoro-3-(trifluoromethyl)toluene.
Step 3: Synthesis of the Final Aldehyde
Expertise & Experience: Rationale for Side-Chain Chlorination/Hydrolysis
The final step is the oxidation of the benzylic methyl group. A classic and industrially viable method is free-radical side-chain chlorination under UV irradiation, followed by hydrolysis of the resulting dichloromethyl intermediate.[6][7][8] The electron-withdrawing trifluoromethyl group at the C3 position will slightly deactivate the benzylic protons towards radical abstraction.[9] Therefore, consistent UV irradiation and careful temperature control are crucial for efficient conversion to the benzal chloride derivative. Over-chlorination to the trichloromethyl species is a potential side reaction that must be controlled by careful monitoring. The subsequent hydrolysis is often catalyzed by a solid acid or Lewis acid to avoid the use of large quantities of corrosive mineral acids.[6][7]
Protocol 3: Synthesis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Trustworthiness: Self-Validating Protocol This two-part protocol relies on real-time monitoring to achieve high selectivity. The chlorination step is monitored by GC to maximize the yield of the dichloromethyl intermediate while minimizing the formation of mono- and trichlorinated byproducts.[8] The hydrolysis is then monitored for the disappearance of the intermediate, ensuring complete conversion to the final aldehyde.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Use |
|---|---|---|
| 2-Chloro-6-fluoro-3-(trifluoromethyl)toluene | 212.58 | Starting Material |
| Chlorine (Cl₂) gas | 70.90 | Chlorinating Agent |
| Iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃) or ZnCl₂ | - | Hydrolysis Catalyst |
| Water | 18.02 | Hydrolysis Reagent |
| Sodium carbonate solution | - | Neutralization |
Procedure - Part A: Side-Chain Chlorination
-
Setup: In a four-neck flask equipped with a reflux condenser, thermometer, gas inlet tube, and a UV lamp (e.g., metal halide lamp), add the trifluoromethyltoluene intermediate.
-
Heating: Heat the liquid to 150-180 °C.
-
Chlorination: While irradiating with the UV lamp, begin bubbling chlorine gas through the liquid via the gas inlet tube. Ensure the outlet gas is passed through a scrubber containing NaOH solution.
-
Monitoring: Periodically take samples and analyze by GC. Continue the reaction until the starting material is consumed and the peak corresponding to the dichloromethyl intermediate is maximized.
-
Completion: Once the desired conversion is reached, stop the chlorine flow and UV lamp. Purge the system with nitrogen gas to remove residual Cl₂ and HCl.
Procedure - Part B: Hydrolysis
-
Catalyst Addition: To the crude dichloromethyl intermediate in the reaction flask, add the hydrolysis catalyst (e.g., 1-2% w/w of iron-based solid superacid).[7]
-
Water Addition: While maintaining the temperature at 100-150 °C, slowly drip in water (approx. 1.5-2.0 equivalents).
-
Reaction: Maintain the temperature and stir vigorously for 2-4 hours. Monitor the disappearance of the dichloromethyl intermediate by GC.
-
Workup: Cool the reaction mixture. Add an aqueous solution of sodium carbonate to neutralize any remaining acid and adjust the pH to >7.
-
Separation: Transfer to a separatory funnel and separate the organic phase.
-
Purification: The crude 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde can be purified by vacuum distillation to yield the final product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure and substitution pattern.
-
GC-MS: To confirm the molecular weight and assess purity.
-
FT-IR: To identify the characteristic aldehyde C=O stretch (approx. 1700 cm⁻¹).
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. Handle only under an inert atmosphere. Wear fire-retardant personal protective equipment (PPE).
-
Chlorine Gas: Chlorine is highly toxic and corrosive. All manipulations must be conducted in a well-ventilated fume hood with an appropriate gas scrubber.
-
Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
References
-
ChemRxiv. Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.[Link]
-
WorldOfChemicals. Exploring the Synthesis of Trifluoromethylated Aromatic Compounds.[Link]
-
ACS Publications. Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters.[Link]
- Google Patents.
-
ACS Publications. Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews.[Link]
-
Organic-Chemistry.org. Formylation - Common Conditions.[Link]
- Patsnap.Method for preparing 2-chloro-6-fluorobenzaldehyde - CN102617312A.
- Google Patents.CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Wikipedia. 2-Chloro-6-fluorotoluene.[Link]
-
Chemistry Stack Exchange. Side chain chlorination of substituted toluene.[Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[Link]
-
Infoscience EPFL. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Reductive Amination of Sterically Congested Poly-Halogenated Benzaldehydes
This Application Note is designed for medicinal chemists and process development scientists working with 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde . This building block presents a unique dichotomy: it is electronically activated for nucleophilic attack but sterically deactivated by significant ortho-substitution.
The following protocols prioritize chemoselectivity (avoiding SNAr displacement of the fluorine) and conversion efficiency (overcoming the 2,6-steric barrier).
Subject: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 1026828-32-9) Version: 2.0 (High-Throughput & Process Optimization)
Executive Summary
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a high-value scaffold for modulating lipophilicity and metabolic stability in drug candidates. However, the 2,6-disubstitution pattern creates a "steric cleft" that significantly retards imine formation, the rate-limiting step in reductive amination. Furthermore, the electron-deficient ring renders the 2-fluoro position susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, a critical side reaction that mimics the desired mass spectrum (M+Amine-HF vs M+Amine+H2).
This guide details two optimized protocols:
-
Method A (Acid-Promoted STAB): For unhindered primary amines.
-
Method B (Titanium-Mediated): For secondary amines, anilines, and hindered primary amines.
Chemical Context & Mechanistic Insight
The "Steric-Electronic" Paradox
-
Electronic Activation: The trifluoromethyl (C3) and fluoro (C2) groups are strong electron-withdrawing groups (EWGs). This makes the carbonyl carbon highly electrophilic, thermodynamically favoring hemiaminal formation.
-
Steric Deactivation: The C2-Fluoro and C6-Chloro atoms create a steric wall. The carbonyl oxygen is forced out of planarity, and the approach vector for the incoming nucleophile (amine) is obstructed.
-
The SNAr Trap: The C2-fluorine is activated by the ortho-formyl group and the meta-trifluoromethyl group. Under basic conditions or high temperatures, amines may displace the fluorine rather than condense with the aldehyde.
Key Success Factor: You must accelerate imine formation (using Lewis acids or dehydration) while keeping the temperature low enough to prevent SNAr.
Experimental Protocols
Method A: Acid-Promoted Sodium Triacetoxyborohydride (STAB)
Best For: Unhindered primary amines (e.g., benzylamine, methylamine) and non-basic amines. Mechanism: Acetic acid protonates the carbonyl, increasing electrophilicity without creating a strongly basic environment that triggers SNAr.
Reagents:
-
Substrate: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Protocol:
-
Preparation: In a flame-dried vial, dissolve the benzaldehyde (1.0 equiv) in DCE (0.2 M concentration).
-
Amine Addition: Add the amine (1.1 equiv).
-
Acid Activation: Immediately add Glacial Acetic Acid (1.5 equiv). Note: This buffers the system and catalyzes the formation of the iminium ion.
-
Imine Equilibrium: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Unlike simple aldehydes, this substrate will NOT form the imine instantly. The induction period is critical.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.
-
Target Mass: [M+Amine-O+2H].
-
Side Product Mass: [M+Amine-HF]. If this is observed, switch to Method B and lower the temperature.
-
-
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes to quench borate complexes.
-
Workup: Extract with DCM (x3). Dry over Na2SO4.
Method B: Titanium(IV) Isopropoxide Mediated (The "Gold Standard")
Best For: Secondary amines, anilines, hindered primary amines, and cases where Method A stalls. Mechanism: Ti(OiPr)4 acts as a dual-function reagent: a strong Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1]
Reagents:
-
Substrate: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Amine: 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
-
Reductant: NaBH4 (2.0 equiv) or NaBH3CN (1.5 equiv)
-
Solvent: THF (Step 1) then MeOH/EtOH (Step 2)
Step-by-Step Protocol:
-
Complexation: In a dried flask under N2, combine the benzaldehyde (neat or in minimal dry THF) and the amine (1.2 equiv).
-
Titanium Addition: Add Ti(OiPr)4 (1.5 equiv) dropwise.
-
Observation: The solution often turns yellow/orange and may warm slightly.
-
-
Imine Formation: Stir at RT for 2–6 hours.
-
Note: For extremely hindered amines, mild heating (40°C) is permissible, but strictly monitor for SNAr.
-
-
Solvent Dilution: Dilute the mixture with anhydrous Ethanol or Methanol (to approx. 0.1 M).
-
Why? NaBH4 requires a protic solvent to function effectively, but Ti(OiPr)4 is best used neat or in aprotic solvents first.
-
-
Reduction: Add NaBH4 (2.0 equiv) portion-wise. Caution: Gas evolution (H2).
-
Workup (Crucial):
-
Add 1N NaOH or water (approx. 2 mL per mmol substrate).
-
A thick white precipitate (TiO2) will form.
-
Filter through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.
-
Concentrate the filtrate and purify.
-
Troubleshooting & Optimization Guide
| Problem | Diagnosis | Solution |
| Low Conversion | Steric hindrance prevents imine formation. | Use Method B . Increase Ti(OiPr)4 to 2.5 equiv. Allow imine formation to proceed overnight before reducing.[1] |
| Defluorination (SNAr) | Amine attacked C2-F instead of C=O. | Lower Temperature. Do not heat. Use Method A (Acidic buffer protects the ring). Avoid excess amine.[1] |
| Dechlorination | Loss of C6-Cl (M-34 mass). | Avoid Pd/C hydrogenation. Do not use catalytic hydrogenation protocols. Stick to hydride reagents (STAB, NaBH4). |
| Hydrolysis during Workup | Imine reduces slowly; reverts to aldehyde. | Ensure reduction step is complete (check LCMS for disappearance of Imine). Increase reductant equivalents. |
Visualizing the Workflow
Diagram 1: Mechanistic Pathway & Decision Tree
This diagram illustrates the divergence between the desired Reductive Amination pathway and the undesired SNAr side reaction, guiding the choice of conditions.
Caption: Decision tree for selecting the optimal protocol based on amine sterics and minimizing the risk of defluorination (S_NAr).
Diagram 2: Titanium-Mediated Protocol Workflow
Detailed flow for the high-success Method B.
Caption: Step-by-step workflow for the Titanium(IV) Isopropoxide mediated reductive amination.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[2]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Sigma-Aldrich. "Product Specification: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde." Sigma-Aldrich Catalog.
- Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A review." Journal of Chemical Sciences, 2004.
Sources
Application Notes and Protocols for the Oxidation of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde to 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction
The transformation of aldehydes to carboxylic acids is a cornerstone of organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides a detailed guide to the oxidation of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a polysubstituted aromatic aldehyde, to its corresponding benzoic acid derivative. The presence of multiple electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the aromatic ring influences the reactivity of the aldehyde functional group and necessitates careful selection of the oxidation methodology to ensure high yield and purity of the desired product.[1] This guide will explore several robust oxidation protocols, discuss the underlying chemical principles, and provide step-by-step instructions to enable researchers to confidently and safely perform this transformation.
Chemical Structures
| Compound | Structure |
| 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
| 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid |
Reaction Overview and Mechanistic Considerations
The oxidation of an aldehyde to a carboxylic acid involves the conversion of a C-H bond in the aldehyde group to a C-O bond. Several classes of reagents can effect this transformation, each with its own mechanism, advantages, and limitations. For the substrate , the strong electron-withdrawing nature of the chloro, fluoro, and trifluoromethyl substituents decreases the electron density on the aromatic ring and the carbonyl carbon.[1][2] This can influence the rate and efficiency of the oxidation.
Herein, we will focus on three widely applicable and effective methods:
-
Potassium Permanganate (KMnO₄) Oxidation: A powerful and cost-effective oxidizing agent.[3][4]
-
Jones Oxidation: A classic method employing chromic acid, known for its high efficiency.[5][6][7]
-
Pinnick Oxidation: A mild and selective method using sodium chlorite, particularly suitable for substrates with sensitive functional groups.[8][9][10]
Protocol 1: Potassium Permanganate Oxidation
Potassium permanganate is a strong oxidizing agent that can efficiently convert aldehydes to carboxylic acids.[3][11] The reaction is typically carried out in aqueous or biphasic systems and can be influenced by pH.[3][4] For aromatic aldehydes, the reaction proceeds readily to the corresponding benzoic acids.[12][13]
Workflow for Potassium Permanganate Oxidation
Caption: Workflow for the oxidation of an aromatic aldehyde using potassium permanganate.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as acetone or tert-butanol.[14] Cool the solution to 0-5 °C in an ice bath.
-
Reagent Preparation: In a separate beaker, prepare a solution of potassium permanganate (1.5 - 2.0 eq) in water.
-
Reaction Execution: Add the potassium permanganate solution dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or isopropanol until the purple color of permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Isolation: Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with the reaction solvent.
-
Acidification and Extraction: Transfer the filtrate to a separatory funnel and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid.
Protocol 2: Jones Oxidation
The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone (Jones reagent) to oxidize primary alcohols to carboxylic acids and aldehydes to carboxylic acids.[5][6][7] The reaction is typically fast and high-yielding.[6][7] However, a significant drawback is the use of carcinogenic chromium(VI) compounds, which requires stringent safety precautions and proper waste disposal.[6][7][15]
Workflow for Jones Oxidation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium Permanganate [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
The Strategic Deployment of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: A Trifecta of Functionality for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] The subject of this guide, 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, is a uniquely functionalized aromatic aldehyde poised for the synthesis of complex heterocyclic systems. The convergence of three distinct electronic modulators on a single benzaldehyde ring—the electron-withdrawing trifluoromethyl and chloro groups, and the inductively withdrawing but potentially resonance-donating fluoro group—renders this reagent a highly valuable, albeit sterically hindered, building block for novel pharmaceutical agents.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in the synthesis of medicinally relevant heterocycles. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for the construction of quinoline and tetrahydro-β-carboline frameworks.
I. Synthesis of Highly Substituted Quinolines via Friedländer Annulation
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, offers a direct and versatile route to polysubstituted quinolines.[5]
Scientific Rationale and Mechanistic Insight
The reaction of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde with an ortho-aminoaryl ketone, such as 2-aminoacetophenone, is a plausible and powerful strategy for the synthesis of highly functionalized quinolines. The strong electron-withdrawing nature of the substituents on the benzaldehyde ring is anticipated to activate the carbonyl group towards nucleophilic attack by the enamine intermediate derived from 2-aminoacetophenone. The reaction is typically catalyzed by either acid or base, proceeding through an initial aldol-type condensation followed by cyclization and dehydration to afford the aromatic quinoline ring system.
Below is a visual representation of the proposed Friedländer synthesis.
Caption: Proposed workflow for the Friedländer synthesis of a substituted quinoline.
Experimental Protocol: Friedländer Synthesis of a Novel Quinoline
This protocol is a robust starting point for the synthesis of a quinoline derivative from 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde and 2-aminoacetophenone. Optimization of temperature and catalyst loading may be required.
Materials:
-
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
-
2-Aminoacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) and 2-aminoacetophenone (1.0 eq) in absolute ethanol, add powdered potassium hydroxide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
| Parameter | Value |
| Reactant 1 | 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |
| Reactant 2 | 2-Aminoacetophenone |
| Catalyst | Potassium Hydroxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Expected Yield | 75-90% (based on analogous reactions) |
Table 1: Summary of proposed reaction conditions for the Friedländer synthesis.
II. Asymmetric Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The tetrahydro-β-carboline skeleton is a recurring motif in a vast number of natural products and synthetic compounds with significant biological activities.[6] The Pictet-Spengler reaction, the condensation of a tryptamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization, is a cornerstone for the synthesis of this important heterocyclic system.[7]
Scientific Rationale and Mechanistic Pathway
The use of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in a Pictet-Spengler reaction with a tryptamine derivative offers a direct route to novel, highly substituted tetrahydro-β-carbolines. The electron-deficient nature of the aldehyde is expected to facilitate the initial formation of the Schiff base intermediate. Subsequent acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution at the C2 position of the indole ring. The use of a chiral Brønsted acid catalyst can induce enantioselectivity in the cyclization step, leading to the formation of optically active products.[8]
The proposed Pictet-Spengler reaction is depicted in the following diagram.
Caption: Mechanistic overview of the Pictet-Spengler reaction.
Experimental Protocol: Catalytic Asymmetric Pictet-Spengler Reaction
This protocol provides a method for the enantioselective synthesis of a tetrahydro-β-carboline derivative. The choice of chiral catalyst and solvent may influence the enantiomeric excess and yield.
Materials:
-
Tryptamine
-
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane, add the chiral phosphoric acid catalyst (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.1 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline.
| Parameter | Value |
| Reactant 1 | Tryptamine |
| Reactant 2 | 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |
| Catalyst | Chiral Phosphoric Acid |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Expected Yield | 80-95% (based on analogous reactions) |
| Expected e.e. | >90% (catalyst dependent) |
Table 2: Summary of proposed conditions for the asymmetric Pictet-Spengler reaction.
Conclusion: A Versatile Reagent for Future Drug Discovery
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde represents a potent building block for the synthesis of diverse and complex heterocyclic structures of high interest to the pharmaceutical industry. The strategic placement of chloro, fluoro, and trifluoromethyl groups provides a unique electronic and steric profile that can be exploited in a variety of classic and modern synthetic transformations. The proposed protocols for the Friedländer annulation and Pictet-Spengler reaction serve as a robust foundation for the exploration of this reagent's synthetic utility. Further investigation into its application in multicomponent reactions and other cyclization strategies is highly encouraged and promises to unlock a wealth of novel chemical entities for drug discovery programs.
References
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Reductive Amination in the Synthesis of Piperazines. Organic Process Research & Development, 10(5), 971-1031. [Link]
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Raheem, I. T., Thiara, P. S., Peterson, E. A., & Jacobsen, E. N. (2007). Enantioselective Pictet−Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding. Journal of the American Chemical Society, 129(44), 13404–13405. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
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Shaaban, M. R. (2008). Microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety. Journal of Fluorine Chemistry, 129(12), 1156–1161. [Link]
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Wang, C., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
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Beierle, J. M., et al. (2011). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 9(18), 6359-6365. [Link]
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Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1836-1842. [Link]
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Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in nature and in organic synthesis. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]
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Jeso, V., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1109. [Link]
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da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2156–2167. [Link]
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Seidl, F. J., et al. (2016). The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. Organic & Biomolecular Chemistry, 14(34), 8149-8155. [Link]
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El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-22. [Link]
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Sharma, V., Kumar, V., & Kumar, A. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Indian Chemical Society, 100(11), 101193. [Link]
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Synfacts. (2015). Synthesis of Six- and Seven-Membered Heterocycles. Synfacts, 11(12), 1249. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
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Xu, C., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 3933–3937. [Link]
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ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]
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ResearchGate. (2020). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... [Link]
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Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Turlik, A., et al. (2023). Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Chemistry, 15, 818–826. [Link]
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Al-Huniti, M. H., & D’Souza, M. J. (2015). Selective aldol condensation or cyclotrimerization reactions catalyzed by FeCl3. Tetrahedron Letters, 56(13), 1735-1738. [Link]
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Wang, C., et al. (2024). Multi-substituted trifluoromethyl alkene construction via gold-catalyzed fluoroarylation of gem-difluoroallenes. Chemical Science, 15(10), 3524-3529. [Link]
-
Guseinov, F. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 525–530. [Link]
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Application Note: A Guide to the Controlled Hydrolysis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzal Halide Intermediates
Abstract
Substituted benzaldehydes are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. The 6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde scaffold is of particular interest due to the unique physicochemical properties imparted by its trifluoromethyl (CF₃) and halogen substituents. The CF₃ group, a bioisostere for groups like methyl or ethyl, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the controlled hydrolysis of 6-chloro-2-fluoro-3-(trifluoromethyl)benzal halide (e.g., chloride or bromide) intermediates to yield the corresponding aldehyde. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, outline methods for analytical monitoring, and offer a guide for troubleshooting common issues.
Mechanistic Insights and Strategic Considerations
The conversion of a benzal halide (a geminal dihalide) to a benzaldehyde is a fundamental hydrolysis reaction.[3][4] The process typically proceeds through a stepwise mechanism involving the formation of a transient geminal halohydrin, followed by a geminal diol, which readily dehydrates to the stable aldehyde.
The reactivity of the 6-chloro-2-fluoro-3-(trifluoromethyl)benzal halide is heavily influenced by the electronic nature of its substituents. The chlorine, fluorine, and trifluoromethyl groups are all strongly electron-withdrawing. This has two primary, competing effects:
-
Destabilization of the Carbocation: The strong inductive effect of these groups destabilizes the benzylic carbocation intermediate that would form in a pure SN1-type mechanism.[5][6]
-
Activation of the Benzylic Carbon: The same electron-withdrawing properties make the benzylic carbon highly electrophilic and susceptible to nucleophilic attack by water.
Consequently, the reaction likely proceeds through a mechanism with significant SN2 character, or a concerted ANDN pathway, rather than a discrete carbocation intermediate.[5] The presence of an acid or a phase-transfer catalyst can facilitate the reaction by activating the halide leaving groups or improving the interaction between the aqueous and organic phases, respectively.[7][8]
Caption: Proposed mechanism for the hydrolysis of a benzal halide.
Experimental Protocols
This section details two common protocols for the hydrolysis of benzal halides, adapted for the specific substrate. It is crucial to first determine the starting material's purity via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Acid-Catalyzed Aqueous Hydrolysis
This method is straightforward and often effective, utilizing an acid catalyst to promote the reaction.[8]
Materials:
-
6-chloro-2-fluoro-3-(trifluoromethyl)benzal chloride/bromide
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[8]
-
Deionized Water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge the 6-chloro-2-fluoro-3-(trifluoromethyl)benzal halide (1.0 eq).
-
Reagent Addition: Add a 10-20 fold molar excess of water relative to the substrate.[8] Cautiously add the acid catalyst (e.g., 0.1-0.5 eq H₂SO₄).
-
Reaction Conditions: Heat the biphasic mixture to 90-110°C with vigorous stirring to ensure adequate mixing of the phases.[9]
-
Monitoring: Monitor the reaction progress every 1-2 hours by withdrawing a small aliquot from the organic layer (if biphasic) or the reaction mixture, quenching it, and analyzing by GC or TLC. The reaction is complete when the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with DCM (3x volume of the reaction mixture).
-
Neutralization: Combine the organic extracts and wash sequentially with deionized water and then with a saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic. This step removes the acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude aldehyde can be purified by vacuum distillation or silica gel column chromatography if necessary.
Protocol 2: Phase-Transfer Catalysis (PTC) Hydrolysis
PTC can be advantageous for substrates with poor water solubility, enhancing the reaction rate by facilitating the transport of hydroxide or other nucleophiles into the organic phase.[7]
Materials:
-
6-chloro-2-fluoro-3-(trifluoromethyl)benzal chloride/bromide
-
Toluene or other non-polar organic solvent
-
Sodium Carbonate (Na₂CO₃) or Sodium Acetate (CH₃COONa)
-
Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst
-
Deionized Water
Procedure:
-
Reaction Setup: Charge a round-bottom flask with the benzal halide (1.0 eq), toluene, water, Na₂CO₃ (2.5 eq), and TBAB (0.05-0.1 eq).
-
Reaction Conditions: Heat the mixture to 80-100°C with vigorous mechanical or magnetic stirring.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Workup: After completion, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude aldehyde as needed.
| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: PTC |
| Catalyst | H₂SO₄ or HCl | Tetrabutylammonium Bromide (TBAB) |
| Base/Aqueous Phase | Deionized Water | Aqueous Na₂CO₃ or CH₃COONa |
| Solvent | Biphasic (Water/Substrate) or None | Toluene/Water |
| Temperature | 90-110°C | 80-100°C |
| Typical Reaction Time | 4-12 hours | 2-8 hours |
| Key Advantage | Simple, inexpensive reagents | Faster for poorly soluble substrates |
Table 1: Comparison of Hydrolysis Protocols.
Caption: Generalized workflow for hydrolysis and product isolation.
Analytical Monitoring and Characterization
Rigorous analytical control is essential for successful synthesis.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The aldehyde product will have a higher Rf value than the more polar gem-diol intermediate but will likely be more polar (lower Rf) than the starting benzal halide.
-
Gas Chromatography (GC): The method of choice for quantitative monitoring due to the volatility of the components.[9][10] A standard non-polar column (e.g., DB-5) is suitable. The retention time will increase with the boiling point: Benzal Halide < Benzaldehyde.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling analysis. Look for the disappearance of the characteristic singlet for the benzylic proton of the benzal halide (Ar-CHX₂) around δ 7.0-7.5 ppm and the appearance of the aldehyde proton (Ar-CHO) singlet significantly downfield, typically between δ 9.5-10.5 ppm.
-
¹⁹F NMR: Confirms the integrity of the fluoro and trifluoromethyl groups on the aromatic ring.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient temperature. 2. Poor mixing of phases. 3. Inactive catalyst. | 1. Increase reaction temperature within a safe range. 2. Increase stirring speed or use a mechanical stirrer. 3. Use fresh catalyst; for PTC, ensure the catalyst is appropriate. |
| Formation of Byproducts | 1. Over-reaction or decomposition at high temperatures. 2. Cannizzaro reaction if using a strong base. 3. Formation of benzyl ethers if alcohols are present. | 1. Lower the reaction temperature and monitor closely. 2. Use a non-nucleophilic base like Na₂CO₃ instead of NaOH. 3. Ensure all reagents and solvents are free of alcohol contaminants. |
| Low Yield after Workup | 1. Incomplete extraction of the product. 2. Product loss during neutralization (emulsion formation). 3. Product volatility during concentration. | 1. Perform additional extractions with the organic solvent. 2. Add brine to the aqueous layer to break emulsions. 3. Use moderate temperatures on the rotary evaporator and ensure the vacuum is not too high. |
Table 2: Common issues and solutions in benzal halide hydrolysis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all halogenated and trifluoromethylated compounds, as well as concentrated acids and organic solvents, inside a certified chemical fume hood to avoid inhalation of toxic vapors.
-
Reagent Handling: Exercise extreme caution when handling concentrated acids. Always add acid to water, never the other way around.
-
Thermal Hazards: Be mindful of hot surfaces and potential pressure buildup when heating sealed or refluxing systems.
References
-
Halpern, M. PTC Esterification-Hydrolysis of Benzal Chloride to Aldehyde. PTC Organics, Inc. [Link]
-
Vaia. Benzaldehyde can be prepared by the hydrolysis of (a) Benzal chloride (b) Benzotrichloride (c) benzyl chloride (d) benzonitrile. [Link]
-
Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Synthesis, 2004(02), 283-289. [Link]
- Henkel, K., & Peitscher, G. (1980). U.S. Patent No. 4,229,379. Washington, DC: U.S.
-
Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. ResearchGate. [Link]
-
Richard, J. P., et al. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 19(11), 18865–18893. [Link]
-
Tanabe, K., & Ido, T. (1960). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. JOURNAL OF THE RESEARCH INSTITUTE FOR CATALYSIS, 8(2), 114-121. [Link]
-
Capon, B., & Page, M. I. (1971). The kinetics and mechanism of the hydrolysis of 2,3-(phenylmethylenedioxy)benzene (Oo′-benzylidenecatechol) and benzaldehyde diphenyl acetal. Journal of the Chemical Society, Perkin Transactions 2, (4), 522-528. [Link]
- Gharda Chemicals LTD. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Gharda Chemicals LTD. (2014). Method for preparing o-trifluoromethyl benzaldehyde.
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]
-
Japan EnviroChemicals, Ltd. Analytical Methods. [Link]
-
ATSDR. (1995). Analytical Methods. In Toxicological Profile for Benzidine. Agency for Toxic Substances and Disease Registry (US). [Link]
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-
Jadav, S. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6567. [Link]
-
Gillis, E. P., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(1), 118-164. [Link]
-
Liang, T., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(8), 934. [Link]
-
Jadav, S. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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Protecting Group Strategies for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde: A Detailed Guide for Researchers
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic manipulation of functional groups is paramount. The title compound, 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, presents a unique synthetic canvas. Its highly electron-deficient aromatic ring, a consequence of the cumulative inductive effects of the chloro, fluoro, and trifluoromethyl substituents, renders the aldehyde group exceptionally reactive and the aromatic system susceptible to specific transformations. This guide provides an in-depth exploration of protecting group strategies tailored for this challenging yet valuable building block, moving beyond mere procedural lists to explain the underlying chemical principles that govern the selection and implementation of these critical synthetic tools.
The Imperative for Protection: Navigating the Reactivity of a Highly Functionalized Benzaldehyde
The inherent reactivity of the aldehyde in 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, while advantageous for certain transformations, necessitates a robust protection strategy when planning multi-step syntheses. The electron-withdrawing nature of the substituents significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles. Consequently, any synthetic route involving strong bases, organometallics, or other nucleophilic reagents aimed at other parts of the molecule will likely result in undesired reactions at the aldehyde.
Furthermore, the electron-poor nature of the benzene ring activates it towards nucleophilic aromatic substitution (SNAr). This presents a critical challenge, as reaction conditions intended for transformations elsewhere in the molecule could lead to the displacement of the chloro or fluoro substituents. A judiciously chosen protecting group for the aldehyde can sterically hinder and electronically deactivate the ring, mitigating the risk of unwanted SNAr reactions.
This guide will focus on two of the most reliable classes of protecting groups for aldehydes: acetals and dithioacetals . We will delve into their formation, stability, and deprotection, providing detailed protocols and a comparative analysis to inform your synthetic design.
Acetal Protection: A Versatile and Widely Employed Strategy
Acetals are one of the most common and effective protecting groups for aldehydes. They are formed by the reaction of the aldehyde with an alcohol in the presence of an acid catalyst. Cyclic acetals, formed with diols such as ethylene glycol or propane-1,3-diol, are particularly favored due to their increased stability arising from the chelate effect.
Key Characteristics of Acetals:
-
Stability: Acetals are stable to basic and neutral conditions, as well as to a wide range of nucleophiles and reducing agents.[1][2] This makes them ideal for protecting the aldehyde during reactions such as Grignard additions, organolithium chemistry, reductions of other functional groups with hydrides, and base-catalyzed reactions.
-
Formation: The formation of acetals is a reversible process catalyzed by acid.[2] For an electron-deficient aldehyde like 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, the increased electrophilicity of the carbonyl carbon is expected to facilitate acetal formation.
-
Deprotection: Acetals are readily cleaved under acidic conditions, typically in the presence of water, to regenerate the aldehyde.[3] A variety of mild acidic conditions can be employed to avoid the degradation of sensitive functional groups.[4][5]
Experimental Protocol: Acetal Protection with Ethylene Glycol
This protocol describes the formation of the 1,3-dioxolane derivative of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.
Materials:
-
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and p-TSA (0.05 eq) in toluene (sufficient to fill the Dean-Stark trap and solvate the reactants).
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Experimental Protocol: Acetal Deprotection
This protocol describes a mild acidic hydrolysis to regenerate the aldehyde.
Materials:
-
Protected 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (as the 1,3-dioxolane)
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS, catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the protected aldehyde in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography if necessary.
Dithioacetal Protection: A Robust Alternative for Harsher Conditions
Dithioacetals, the sulfur analogs of acetals, offer enhanced stability, particularly under acidic conditions where acetals would be cleaved.[6] They are formed by the reaction of an aldehyde with a thiol or a dithiol in the presence of a Lewis or Brønsted acid catalyst. Cyclic dithioacetals, such as 1,3-dithianes and 1,3-dithiolanes, are commonly used.
Key Characteristics of Dithioacetals:
-
Enhanced Stability: Dithioacetals are stable to both acidic and basic conditions, making them suitable for a broader range of synthetic transformations than acetals.[6]
-
Formation: Similar to acetals, their formation is catalyzed by acids. A variety of catalysts can be employed, including Lewis acids like BF3·OEt2 and Brønsted acids like p-TSA.[7]
-
Deprotection: The robustness of the C-S bond necessitates more specific conditions for deprotection. This is often achieved using reagents that can oxidize or coordinate with the sulfur atoms, such as those containing heavy metals (e.g., HgCl2) or hypervalent iodine compounds.[8] However, milder, metal-free deprotection methods have also been developed.[6][9]
Experimental Protocol: Dithioacetal Protection with 1,3-Propanedithiol
This protocol describes the formation of the 1,3-dithiane derivative.
Materials:
-
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
-
1,3-Propanedithiol (1.2 equivalents)
-
Boron trifluoride diethyl etherate (BF3·OEt2, catalytic amount)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,3-propanedithiol (1.2 eq).
-
Cool the mixture to 0 °C and add a catalytic amount of BF3·OEt2 dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Dithioacetal Deprotection (Non-Heavy Metal Method)
This protocol utilizes a milder, metal-free deprotection strategy.[6]
Materials:
-
Protected 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (as the 1,3-dithiane)
-
Acetonitrile
-
Sodium iodide (NaI, 10 equivalents)
-
Trimethylsilyl chloride (TMSCl, 10 equivalents)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the protected aldehyde in acetonitrile.
-
Add sodium iodide and stir the mixture for a few minutes.
-
Add trimethylsilyl chloride and continue stirring at room temperature. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous sodium thiosulfate solution to quench any remaining iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Comparative Analysis and Strategic Selection
The choice between an acetal and a dithioacetal protecting group is dictated by the planned synthetic route. The following table and decision-making workflow are designed to guide this critical choice.
| Feature | Acetal (e.g., 1,3-Dioxolane) | Dithioacetal (e.g., 1,3-Dithiane) |
| Stability to Acids | Labile | Stable |
| Stability to Bases | Stable | Stable |
| Stability to Nucleophiles | Stable | Stable |
| Stability to Reductants | Stable | Stable |
| Formation Conditions | Acid-catalyzed | Acid-catalyzed |
| Deprotection Conditions | Mildly acidic (e.g., aq. acid, PPTS) | Oxidative or Lewis acidic (e.g., HgCl2, IBX, TMSCl/NaI) |
Decision-Making Workflow for Protecting Group Selection:
Caption: A decision-making workflow for selecting the appropriate protecting group.
Orthogonal Protecting Group Strategies
In more complex syntheses, where multiple functional groups require protection, the concept of orthogonal protection is crucial.[10] Orthogonal protecting groups can be removed under distinct conditions without affecting each other. For instance, if a molecule contains both an aldehyde and a carboxylic acid, the aldehyde could be protected as an acetal (acid-labile) and the carboxylic acid as a benzyl ester (removable by hydrogenolysis). This allows for the selective deprotection and subsequent reaction of either functional group. When designing a synthesis with 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, careful consideration of the stability of all protecting groups under the planned reaction conditions is essential for success.
Conclusion
The strategic protection of the highly reactive aldehyde in 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a critical consideration for its successful application in multi-step organic synthesis. Both acetals and dithioacetals offer robust protection, with the choice between them hinging on the specific conditions of the subsequent synthetic transformations. By understanding the underlying principles of their stability and reactivity, and by employing the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this electron-deficient building block, unlocking its potential for the creation of novel and complex molecules.
References
- JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. Journal of Visualized Experiments.
- Provot, O., Yao, Y., Zhao, G., Hamze, A., & Alami, M. (n.d.).
- Firouzabadi, H., Iranpoor, N., & Karimi, B. (2000). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Sciforum.
- Fiveable. (2025, September 15). Orthogonal Protection Definition.
- Academia.edu. (n.d.). Remarkably efficient deprotection of cyclic acetals and ketals.
- Provot, O., Yao, Y., Zhao, G., Hamze, M., & Alami, M. (2020).
- University of Oxford. (n.d.).
- Green Chemistry. (2025, February 11). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
- Rao, K. R., et al. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. Journal of Organic Chemistry, 68(5), 2018-9.
- Sarkar, T., et al. (2025, September 22). Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. PMC.
- Dalpozzo, R., et al. (2004). Er(OTf)3 as a Mild Cleaving Agents for Acetals and Ketals. Organic Chemistry Portal.
- ResearchGate. (2025, August 9). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions.
- ResearchGate. (2025, August 6).
- Orellana, A., & Nudelman, N. S. (2012). Highly chemoselective reduction of carbonyl groups in the presence of aldehydes. The Journal of organic chemistry, 77(6), 2866–2870.
- Hajipour, A. R., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Samant, S. D., et al. (2010). Chemoselective Protection of Aldehydes in the Presence of Ketones Using RuPVP Complex as a Heterogeneous Catalyst.
- University of Oxford. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
- Reetz, M. T., & Wenderoth, B. (1983). Chemoselective in situ Protection of Aldehydes and Ketones using Titanium Tetrakis(dialky1amides).
- Ghaffari, M., et al. (2022). Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. Molecules, 27(22), 7958.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- ResearchGate. (2020, February).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5326-5334.
- Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
- ResearchGate. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048-4052.
- ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Wiley-VCH. (n.d.).
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Beilstein Journals. (2010, January 20).
Sources
- 1. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Er(OTf)3 as a Mild Cleaving Agents for Acetals and Ketals [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. mdpi.org [mdpi.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. fiveable.me [fiveable.me]
Application Note: Controlled Grignard Addition to 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
The following Application Note is designed for research chemists and process development scientists working with poly-functionalized aromatic scaffolds.
Executive Summary
The substrate 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde presents a unique synthetic challenge due to its "Ortho-Ortho" disubstitution pattern and high electron deficiency. While the aldehyde functionality is highly electrophilic, the flanking Chlorine (C6) and Fluorine (C2) atoms create significant steric shielding. Furthermore, the presence of the 2-Fluoro and 3-Trifluoromethyl groups activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) , a competitive pathway that can degrade yield.
This guide outlines a Cryogenic Controlled Addition Protocol designed to maximize 1,2-addition (alcohol formation) while suppressing SNAr and reductive side reactions.
Mechanistic Analysis & Reaction Design
Substrate Reactivity Profile
The reactivity is governed by the competition between the carbonyl carbon and the C-F bond.
-
Electrophilic Activation: The -CF3 (meta to carbonyl, ortho to F) and -F (ortho to carbonyl) groups strongly withdraw electron density, making the carbonyl carbon exceptionally electrophilic compared to unsubstituted benzaldehyde.
-
Steric Gatekeeping: The 6-Chloro and 2-Fluoro substituents create a "steric gate." Small nucleophiles (MeMgBr) enter easily; bulky nucleophiles (t-BuMgBr, PhMgBr) face significant trajectory repulsion.
-
The SNAr Trap: The C2-Fluorine bond is chemically activated by the adjacent carbonyl (electron-withdrawing) and the C3-Trifluoromethyl group. Basic or "hard" nucleophiles at elevated temperatures may attack C2, displacing fluoride instead of attacking the aldehyde.
Pathway Competition Diagram
The following flowchart illustrates the kinetic competition determining the product distribution.
Figure 1: Mechanistic divergence in the reaction of poly-halogenated benzaldehydes with organometallics.
Experimental Protocol: Cryogenic Addition
Objective: Synthesis of 1-(6-chloro-2-fluoro-3-(trifluoromethyl)phenyl)ethanol (using MeMgBr as exemplar).
Reagents & Equipment
-
Substrate: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equiv).
-
Reagent: Methylmagnesium Bromide (3.0 M in Et2O) (1.2 equiv). Note: Use Et2O solution over THF if possible to reduce Lewis basicity and SNAr risk, though THF is acceptable at -78°C.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene/THF mix. Insight: Using non-coordinating solvents like Toluene/DCM for the substrate can suppress side reactions compared to pure THF.
-
Apparatus: Flame-dried 3-neck flask, N2/Ar atmosphere, low-temperature thermometer.
Step-by-Step Procedure
-
System Preparation:
-
Assemble glassware and flame-dry under vacuum. Backfill with Argon ×3.
-
Safety Check: Ensure the waste trap is prepared for potential HF evolution (though unlikely in the main reaction, acidic workup of SNAr byproducts can release HF).
-
-
Substrate Dissolution:
-
Charge the flask with 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (10 mmol, 2.26 g).
-
Add anhydrous Dichloromethane (DCM) (50 mL). Why DCM? It solubilizes the poly-halogenated aromatic well and allows for lower temperatures than pure THF without freezing.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
-
Controlled Addition (The Critical Step):
-
Dilute the Grignard reagent (MeMgBr) with an equal volume of anhydrous solvent to prevent localized hot-spots.
-
Add the Grignard solution dropwise via syringe pump or pressure-equalizing funnel over 30 minutes .
-
Observation: Maintain internal temperature below -70°C . A color change (often yellow to orange) indicates complex formation.
-
-
Reaction Monitoring:
-
Stir at -78°C for 1 hour.
-
TLC/HPLC Check: Quench a 50 µL aliquot in sat. NH4Cl/MeOH.
-
Target: Disappearance of aldehyde (Rf ~0.6 in 10% EtOAc/Hex).
-
Warning: If starting material remains, do not warm to RT immediately. Warm to -20°C and hold. Warming to 0°C or RT significantly increases the risk of Fluoride displacement [1].
-
-
-
Quench & Workup:
-
While still at -20°C or lower, quench by adding saturated aqueous Ammonium Chloride (NH4Cl) (20 mL) dropwise. Caution: Exothermic.
-
Allow to warm to room temperature.[1]
-
Dilute with water and extract with DCM (3 × 50 mL).
-
Wash combined organics with Brine, dry over MgSO4, and concentrate.
-
Optimization & Troubleshooting Data
The following table summarizes expected outcomes based on reagent choice and conditions, derived from analogous poly-fluorinated benzaldehyde reactivity profiles [2][3].
| Variable | Condition | Expected Outcome | Risk Factor |
| Temperature | -78°C | High Yield (1,2-Addition) | Slow kinetics for bulky R groups. |
| 0°C to RT | Moderate Yield + SNAr Byproducts | Fluoride displacement at C2 position. | |
| Solvent | Et2O / DCM | High Selectivity | Grignard solubility may be lower. |
| Pure THF | Faster Rate, Lower Selectivity | THF promotes "separated ion pair" reactivity, increasing basicity and SNAr risk. | |
| Reagent (R) | MeMgBr (Small) | Clean Addition | Minimal steric clash. |
| i-PrMgBr (Beta-H) | Reduction (Primary Alcohol) | Hydride transfer competes with carbon attack due to steric crowding at C1. | |
| PhMgBr (Bulky) | Slow Reaction | Requires longer times at low temp; do not heat to accelerate. |
Troubleshooting "Stalled" Reactions
If the reaction stalls at -78°C:
-
Do NOT add heat.
-
Add Lewis Acid Additive: Addition of anhydrous CeCl3 (Cerium(III) Chloride) (1.5 equiv) can activate the carbonyl and suppress basicity (Luche-type conditions), highly recommended for this specific substrate class [4].
Safety & Handling (E-E-A-T)
-
HF Generation: While the C-F bond is stable under neutral conditions, if SNAr occurs, the leaving group is Fluoride (F-). Upon acidic workup (HCl), this generates Hydrofluoric Acid (HF). Always use saturated NH4Cl (mild buffer) for quenching rather than strong mineral acids.
-
Exotherm Control: The electron-deficient nature of the ring makes the aldehyde highly reactive. Runaway exotherms can lead to polymerization. Strict temperature monitoring is mandatory.
References
-
BenchChem. "Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde." (2025).[2] Highlights the risk of biphenyl byproducts and temperature sensitivity in fluorinated benzaldehydes.Link
-
Master Organic Chemistry. "Reaction Of Grignard Reagents With Aldehydes To Give Secondary Alcohols." (2011).[3] Foundational mechanism and stoichiometry.Link
-
Sigma-Aldrich. "2-Fluoro-6-(trifluoromethyl)benzaldehyde Product Information." Physical properties and safety data for the analogous substrate.Link
- Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society.
Disclaimer: This protocol is a theoretical best-practice guide based on the chemical properties of the specific CAS number provided. All experiments should be preceded by a specific risk assessment.
Sources
Troubleshooting & Optimization
preventing oxidation of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde during storage
Compound: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
CAS: 60611-24-7 | Molecular Formula: C8H3ClF4O
Welcome to the technical support hub for fluorinated benzaldehyde derivatives. This guide addresses the critical instability of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (henceforth referred to as CFT-Benzaldehyde ). Due to the electron-withdrawing nature of the trifluoromethyl and fluoro/chloro substituents, this compound presents specific storage challenges, primarily autoxidation .
This document is structured to provide immediate troubleshooting, validated storage protocols, and the mechanistic logic required for rigorous scientific work.
The Core Mechanism: Why It Degrades
To prevent degradation, you must understand the enemy. Benzaldehydes do not merely "spoil"; they undergo a radical chain autoxidation when exposed to atmospheric oxygen.[1]
The Mechanism:
-
Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), often catalyzed by light (hv) or trace metals, creating an acyl radical.
-
Propagation: This radical reacts with molecular oxygen (
) to form a peroxy radical, which then abstracts a hydrogen from another benzaldehyde molecule. -
Termination: The result is the accumulation of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid , typically visible as a white precipitate.
Visualization: Autoxidation Pathway
The following diagram illustrates the radical cascade you are trying to prevent.
Figure 1: Radical chain mechanism converting aldehyde to benzoic acid impurity upon air exposure.
Validated Storage Protocol (The "Gold Standard")
Do not deviate from this protocol for long-term storage (>1 week).
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxygen is the stoichiometric reactant in autoxidation. Removing it stops the propagation step [1]. Argon is preferred as it is heavier than air and blankets the liquid. |
| Temperature | 2°C to 8°C (Refrigerated) | Lower temperatures reduce the kinetic energy of molecules, significantly slowing the rate of radical initiation and propagation [2]. |
| Container | Amber Glass + Teflon-lined Cap | Amber glass blocks UV/visible light, which acts as a photo-initiator for radical formation. Teflon liners prevent leaching and provide a superior gas seal compared to standard polyethylene. |
| Headspace | Minimized | Large headspace = more trapped oxygen. If the bottle is half-empty, transfer to a smaller vial or purge rigorously. |
Troubleshooting Guide (Q&A)
Issue 1: "I see white crystals suspended in my liquid aldehyde."
Diagnosis: Significant oxidation has occurred. The white solid is 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid . Risk: Using this reagent without purification will skew stoichiometry and potentially poison acid-sensitive catalysts.
Corrective Action (Purification Protocol): You do not necessarily need to discard the batch. The acid impurity is much more acidic than the aldehyde.
-
Dissolve: Dilute the aldehyde in an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).[2]
-
Wash: Perform a wash with 10% aqueous Sodium Carbonate (
) or Sodium Bicarbonate ( ). -
Separate: Collect the organic layer.
-
Dry & Concentrate: Dry over anhydrous Magnesium Sulfate (
), filter, and remove the solvent under reduced pressure. -
Verify: Check NMR/GC to confirm removal of the acid peak.
Issue 2: "The liquid has turned from colorless/pale yellow to dark yellow/brown."
Diagnosis: Decomposition or polymerization products, likely exacerbated by light exposure or trace metal contamination. Corrective Action:
-
If the purity is still >90% (check via LC-MS or GC), a vacuum distillation is the only way to recover high-purity material.
-
Warning: Distill under high vacuum to keep the temperature as low as possible. High heat accelerates decomposition in halogenated benzaldehydes.
Issue 3: "The bottle cap is stuck or creates a 'crunchy' sound when opening."
Diagnosis: Benzoic acid crystals have formed in the threads of the cap due to oxygen ingress. Corrective Action:
-
Wipe the threads with a dry cloth immediately after opening.
-
Do not force the cap. If stuck, gently warm the neck (not the body) of the bottle to expand the glass slightly or dissolve the crystals with a solvent-dampened wipe.
-
Replace the cap or transfer to a new vessel immediately; the seal is likely compromised.
Workflow: Handling & Dispensing
Use this decision tree to determine the safest handling method based on your usage frequency.
Figure 2: Decision logic for handling air-sensitive aldehydes to minimize oxygen exposure.
Frequently Asked Questions (FAQs)
Q: Can I add antioxidants to the bottle to extend shelf life? A: Yes, but with a caveat. Adding 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene) effectively scavenges radicals and inhibits autoxidation [4].
-
Critical Check: You must ensure these additives will not interfere with your downstream reaction (e.g., they can poison certain transition metal catalysts). If your application is GMP or strictly analytical, do not add stabilizers without validation.
Q: Is it better to store this compound in the freezer (-20°C) rather than the fridge (4°C)? A: Generally, refrigeration (4°C) is sufficient and often preferred over freezing for benzaldehydes.
-
Reasoning: Freezing can cause the compound to solidify (depending on its specific melting point). Repeated freeze-thaw cycles can introduce moisture via condensation on the cold glass surface when opened. Unless you have a dedicated -20°C desiccator, 4°C is safer for moisture control.
Q: I don't have a glovebox. How do I dispense this without oxidation? A: Use the Syringe/Septum technique :
-
Replace the standard cap with a rubber septum.
-
Insert a needle connected to an inert gas line (N2/Ar) to create positive pressure.
-
Insert your syringe to withdraw the liquid.
-
Remove the syringe, then the gas line.
-
This ensures that as liquid leaves, inert gas replaces it—not air [5].
References
-
Study.com. (n.d.). Purification of Benzaldehyde: Methods & Procedure. Retrieved from [Link]
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
Sources
purification methods for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde crude reaction mixture
Technical Support Center: Purification of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Welcome to the technical support guide for the purification of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. This guide provides in-depth, experience-driven answers to common purification problems, detailed experimental protocols, and the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde reaction mixture?
A1: The impurity profile depends heavily on the synthetic route employed. However, based on the reactivity of substituted benzaldehydes, the following impurities are frequently observed:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-chloro-1-fluoro-3-(trifluoromethyl)benzene.
-
Oxidation Product: The aldehyde group is susceptible to air oxidation, especially under elevated temperatures or in the presence of catalytic impurities. This leads to the formation of the corresponding 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid.[1] The presence of this acid can often be detected by a simple pH check of a washed sample.
-
Over-reaction or Side-Products: Syntheses like the Gattermann-Koch reaction can sometimes yield by-products.[2] Organometallic routes may have residual coupling partners or quenched reagents.[3][4]
-
Polymeric Material: Benzaldehydes, particularly those with electron-withdrawing groups, can be prone to polymerization, resulting in non-volatile, often viscous or solid residues.[1]
Table 1: Common Impurities and Suggested Primary Purification Methods
| Impurity Type | Chemical Structure Example | Boiling Point/Polarity Difference | Recommended Primary Method(s) |
| Oxidized Impurity | 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid | Much more polar, non-volatile | Column Chromatography, Dilute Base Wash, Bisulfite Adduct Formation |
| Unreacted Starting Material | 2-chloro-1-fluoro-3-(trifluoromethyl)benzene | Lower boiling point, less polar | Vacuum Distillation, Column Chromatography |
| Polymeric By-products | High Molecular Weight Polymer | Non-volatile | Vacuum Distillation |
| Solvent Residue | Toluene, THF, Hexanes, etc. | Volatile | Vacuum Distillation (as first fraction) |
Q2: What are the principal purification strategies for this compound?
A2: There are four primary methods, and the choice depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: Ideal for removing non-volatile impurities (polymers, salts) and lower-boiling starting materials or solvents.[1][2]
-
Flash Column Chromatography: Excellent for separating compounds with different polarities, such as removing the more polar benzoic acid impurity or less polar by-products.[5][6]
-
Recrystallization: Applicable if the crude product is a solid and a suitable solvent system can be identified. It is highly effective for achieving high purity.[1][7]
-
Bisulfite Adduct Formation: A classic chemical method that selectively isolates aldehydes from a mixture.[8][9][10] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from water-insoluble impurities. The pure aldehyde is then regenerated.
Q3: How should I store the purified 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde?
A3: To maintain purity and prevent degradation, the compound should be stored under an inert atmosphere (Nitrogen or Argon) at a low temperature (refrigerated or frozen). It should be kept in a tightly sealed container to protect it from air and moisture, which can lead to oxidation to the corresponding benzoic acid.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Vacuum Distillation
-
Q: My product is not distilling over at the expected temperature and pressure. What's wrong?
-
Potential Cause & Solution: First, verify the accuracy of your vacuum gauge, as leaks in the system are a common culprit. Check all glass joints and tubing connections for a proper seal. If the system is tight, the presence of high-boiling impurities or polymeric material may be elevating the boiling point of the mixture. In this case, a slightly higher temperature or, preferably, a lower vacuum (higher pumping capacity) may be required to distill the product.[1]
-
-
Q: The material in the distillation flask is darkening or decomposing. How can I prevent this?
-
Potential Cause & Solution: This indicates thermal decomposition. The distillation temperature is too high, possibly due to an inefficient vacuum. It can also be caused by acidic or basic impurities that catalyze decomposition at high temperatures.[1] Before distilling, consider washing the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying. Using a lower vacuum to reduce the boiling point is the most effective solution. Ensure the heating mantle is set to the minimum temperature required for a steady distillation rate.
-
Flash Column Chromatography
-
Q: The aldehyde appears to be reacting or decomposing on the silica gel column. How can I avoid this?
-
Potential Cause & Solution: Silica gel is weakly acidic and can sometimes catalyze the decomposition or oxidation of sensitive aldehydes.[9] To mitigate this, you can use deactivated silica gel. This can be prepared by adding 1-2% triethylamine to the eluent system.[9] Alternatively, using a less acidic stationary phase like alumina (neutral or basic) may be a viable option, though the separation profile will change and require re-optimization by TLC.
-
-
Q: I'm struggling to get good separation between my product and a key impurity. What should I do?
-
Potential Cause & Solution: This is a solvent system issue. The polarity of your eluent is either too high (everything comes off together) or too low (nothing moves). The key is systematic optimization using Thin Layer Chromatography (TLC) first.[5] Test various solvent mixtures, such as hexane/ethyl acetate or hexane/dichloromethane. An ideal solvent system will give your product an Rf value of ~0.3-0.4. If separation is still difficult, consider using a high-performance flash column with smaller particle size silica for better resolution.
-
Recrystallization
-
Q: My compound "oils out" of the solution instead of forming crystals. Why?
-
Potential Cause & Solution: This typically happens for one of two reasons: the boiling point of your solvent is higher than the melting point of your compound, or the solution is cooling too quickly.[1] First, try allowing the solution to cool much more slowly (e.g., let the flask cool to room temperature on the benchtop before moving to an ice bath). If that fails, you must choose a solvent with a lower boiling point. If a single solvent doesn't work, a two-solvent system (one "good" solvent and one "poor" anti-solvent) can be effective.[1]
-
-
Q: My yield after recrystallization is very low. How can I improve it?
-
Potential Cause & Solution: Poor recovery is often due to using too much solvent or the compound having significant solubility in the solvent even when cold.[1][7] During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice-water bath) for an adequate amount of time before filtration to maximize precipitation. Finally, wash the collected crystals with the smallest possible amount of ice-cold solvent.
-
Chemical Purification (Bisulfite Adduct Formation)
-
Q: I've added sodium bisulfite solution, but no precipitate is forming. What's going wrong?
-
Potential Cause & Solution: The formation of the bisulfite adduct can be slow, especially in a two-phase system.[9] Ensure vigorous stirring or shaking to maximize the interface between the organic and aqueous layers. The reaction is also pH-dependent; ensure your crude mixture is not strongly acidic or basic. Using a freshly prepared, saturated solution of sodium bisulfite is critical. Sometimes, adding a co-solvent like methanol or THF can help facilitate the reaction.
-
-
Q: The adduct has formed, but I'm having trouble regenerating the aldehyde. What is the correct procedure?
-
Potential Cause & Solution: The bisulfite adduct is a salt that needs to be decomposed to release the free aldehyde. After isolating the adduct (either as a precipitate or in the aqueous layer), it can be treated with either a dilute acid (like H2SO4) or a base (like NaHCO3 or NaOH solution).[9][10] Upon treatment, the aldehyde will separate out, often as an oil or solid, and can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried, and concentrated.
-
Visualized Workflows and Protocols
Decision Workflow for Purification Method Selection
The following diagram outlines a logical approach to selecting the most appropriate purification strategy based on initial analysis of the crude reaction mixture.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is highly selective for aldehydes and is excellent for removing non-carbonyl impurities.[8][9][11]
-
Preparation: Dissolve the crude 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in a suitable organic solvent like diethyl ether or toluene in a separatory funnel.
-
Adduct Formation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Add this solution (approx. 1.5 equivalents relative to the aldehyde) to the separatory funnel.
-
Extraction: Shake the funnel vigorously for 10-15 minutes. The bisulfite adduct is water-soluble, so the aldehyde will transfer from the organic layer to the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the adduct into a clean flask. Discard the organic layer which contains the impurities. Wash the aqueous layer one more time with a fresh portion of the organic solvent to remove any residual impurities.
-
Regeneration: Place the aqueous layer in an ice bath and stir. Slowly add a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the solution is basic and gas evolution ceases. The pure aldehyde should separate as an oil or precipitate.
-
Final Extraction & Isolation: Extract the regenerated aldehyde from the aqueous mixture using fresh diethyl ether or dichloromethane (3x portions). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
- Hoechst Aktiengesellschaft. (1986). Process for the preparation of substituted benzaldehydes.
- Thordarson, P., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Pérez-Micaelo, M., et al. (2015). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar.
- Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Kiss, A. A., et al. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde.
- Various Authors. (2006).
- Chrom Tech, Inc. (2024).
- MilliporeSigma. (n.d.).
- Gualandi, A., et al. (2015). Organocatalytic Enantioselective Alkylation of Aldehydes with [Fe(bpy)3]Br2 Catalyst and Visible Light. University of Bologna.
- Imperial College London. (1985). Benzaldehyde derivative and process for its preparation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromtech.com [chromtech.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. sciencemadness.org [sciencemadness.org]
optimizing yield of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde hydrolysis step
Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Yield Optimization: Hydrolysis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzal chloride to 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. Ticket ID: #HYD-6CFT-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
User Query: "My yield is inconsistent (40-65%), and I am seeing significant impurities. How do I stabilize the hydrolysis of the gem-dichloride precursor to the target aldehyde without losing the ring halogens?"
Technical Analysis:
The target molecule, 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde , contains a highly electron-deficient aromatic ring. The presence of three electron-withdrawing groups (EWGs)—aldehyde (forming), fluoro, and trifluoromethyl—creates a specific "danger zone" for nucleophilic aromatic substitution (
Standard basic hydrolysis (using NaOH/KOH) is contraindicated here. The hydroxide ion (
The Solution: You must utilize a Lewis Acid-Catalyzed Hydrolysis (typically
Visualizing the Pathway & Failure Modes
Figure 1: Reaction pathway showing the critical path to the aldehyde and the divergence points for common impurities.
Optimized Experimental Protocol
Methodology: Iron(III) Chloride Catalyzed Hydrolysis Rationale: Iron(III) acts as a Lewis acid, coordinating with the chlorine atoms on the benzylic carbon, facilitating water attack without requiring a high pH environment.
Reagents & Equipment
-
Precursor: 1-(Dichloromethyl)-6-chloro-2-fluoro-3-(trifluoromethyl)benzene.
-
Catalyst:
(Anhydrous or Hexahydrate) - Load: 1.5 - 3.0 mol%. -
Solvent: None (Neat) or Acetic Acid (if solubility is an issue).
-
Quench: Cold water.
Step-by-Step Workflow
-
Setup: Equip a 3-neck flask with a mechanical stirrer, a reflux condenser, and a gas scrubber (to trap evolved HCl gas).
-
Loading: Charge the gem-dichloride precursor (1.0 equiv) and
(0.02 equiv). -
Reaction:
-
Heat the mixture to 100–110°C (melt phase).
-
Add water (1.05 – 1.1 equiv) dropwise over 2–4 hours via an addition funnel.
-
Note: Slow addition controls HCl evolution and prevents temperature spikes.
-
-
Monitoring: Monitor by GC or HPLC. Look for the disappearance of the gem-dichloride peak.
-
Workup:
-
Cool to 40°C.
-
Quench with ice water.
-
Extract with Dichloromethane (DCM) or Toluene.
-
Wash organic layer with saturated
(carefully, to remove traces of acid) and then brine.
-
-
Purification: Vacuum distillation is preferred for this aldehyde.
Troubleshooting Knowledge Base (FAQs)
Ticket #404: "I see a large 'M+16' peak in MS (Carboxylic Acid)."
Diagnosis: Over-oxidation. Root Cause: Benzaldehydes with electron-withdrawing groups are prone to auto-oxidation to benzoic acids, especially in the presence of metal ions and air. Resolution:
-
Inert Atmosphere: You must run this reaction under a strict Nitrogen or Argon blanket.
-
Degassing: Degas your water source before addition.
-
Scavengers: If the problem persists, add a trace amount (0.1 mol%) of BHT (butylated hydroxytoluene) to the reaction mixture to inhibit radical oxidation.
Ticket #503: "My product has lost a Fluorine atom (M-20 peak)."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Check pH: Ensure the aqueous phase remains acidic (pH < 2) throughout. The generated HCl usually ensures this, but do not add buffers or bases.
-
Temperature Control: Do not exceed 120°C. The activation energy for
is higher than for benzylic hydrolysis; keeping the temp lower favors the desired reaction.
Ticket #200: "Reaction stalls at 80% conversion."
Diagnosis: Catalyst deactivation or phase transfer issues. Root Cause: The reaction is biphasic (organic oil + water). As the reaction proceeds, the aldehyde product might solubilize the catalyst differently or the catalyst may aggregate. Resolution:
-
Agitation: Increase stirring speed (high shear).
-
Surfactant: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 0.5 mol% to improve water-organic contact.
-
Catalyst Refresh: Add a second small portion (0.5 mol%) of
after 4 hours.
Data Summary: Catalyst Comparison
| Catalyst System | Yield | Selectivity | Risk Factor | Recommendation |
| NaOH / | <30% | Low | High ( | DO NOT USE |
| 60-70% | Moderate | Mod (Sulfonation risk) | Backup Method | |
| 85-92% | High | Low | Primary Method | |
| Formic Acid | 50-60% | High | Low (Slow kinetics) | For sensitive analogs |
References
-
Bankston, D. (2004).[1] "Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine." Synthesis, 2004(2), 283-289.[1] Link (Provides context on amine-assisted hydrolysis, though metal catalysis is preferred for this specific substrate).
-
Marques, C. A., Selva, M., & Tundo, P. (1993).[2] "Hydrodehalogenation of polychlorinated aromatic halides...". Journal of the Chemical Society, Perkin Transactions 1, 529-533.[2] Link (Discusses stability of halogenated rings).
-
Google Patents. (2014). "Method for preparing o-trifluoromethyl benzaldehyde." CN104016840A. Link (Directly cites
and methods for trifluoromethyl-substituted benzaldehydes). -
BenchChem. (2025).[3] "Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene." Application Notes. Link (General protocol confirmation for side-chain chlorination/hydrolysis route).
Sources
- 1. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine [organic-chemistry.org]
- 2. Hydrodehalogenation of polychlorinated aromatic halides by hypophosphite with Pd/C catalyst under multiphase conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility and Stability of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in DMSO
Welcome to the technical support guide for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its use, with a specific focus on achieving stable solutions in Dimethyl Sulfoxide (DMSO). As a substituted benzaldehyde with significant halogenation, this compound's physicochemical properties require careful consideration to ensure experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when handling this compound.
Q1: I'm having trouble getting 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde to dissolve completely in DMSO, even at a modest concentration. What's the likely cause?
A: This is a common issue with complex, lipophilic molecules. The trifluoromethyl group enhances lipophilicity, which should favor solubility in organic solvents[1][2]. However, several factors can impede dissolution:
-
Solvent Quality: DMSO is extremely hygroscopic, meaning it readily absorbs water from the atmosphere[3][4]. Water contamination significantly increases the polarity of DMSO, drastically reducing its ability to dissolve nonpolar, lipophilic compounds[3][4].
-
Compound Purity & Form: Ensure the compound is of high purity. The physical form (e.g., fine powder vs. larger crystals) can also affect the dissolution rate.
-
Concentration: You may be attempting to create a supersaturated solution. It is crucial to empirically determine the solubility limit for your specific application.
-
Temperature: Dissolution is an energetic process. Preparing solutions at ambient room temperature may not provide sufficient energy to overcome the crystal lattice energy of the solid.
Q2: My compound dissolved perfectly into a clear solution, but after a few days at -20°C and a freeze-thaw cycle, I see crystals or a precipitate. Why did this happen?
A: This phenomenon is almost always linked to two key issues: water absorption and the nature of supersaturated solutions.
-
Hygroscopicity During Handling: Each time the stock solution vial is opened, the DMSO absorbs more atmospheric moisture. This gradual increase in water content lowers the compound's solubility, causing it to precipitate out[3][4].
-
Freeze-Thaw Cycles: These cycles provide the necessary energy to initiate crystallization from a kinetically stable, supersaturated state.[3] Many compounds can remain in a supersaturated state for some time but will crash out once nucleation is triggered by temperature changes.[3]
Q3: Is 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde stable in DMSO for long-term storage?
A: While DMSO is an excellent solvent, it is not entirely inert. Aldehydes can react with DMSO, though typically this occurs under specific conditions, such as in the presence of strong bases, acids, or electrophilic activators[5][6][7]. For standard stock solutions used in screening, significant degradation at -20°C or -80°C is unlikely in the short term. However, for maximum confidence, it is best practice to prepare fresh solutions or to limit storage of DMSO stocks to a few months. Always store solutions protected from light and moisture.
Q4: What is the maximum reliable stock concentration I can prepare?
A: There is no universally published maximum solubility for this specific compound. For structurally complex, lipophilic molecules, preparing stock solutions in the 10-30 mM range is a common starting point. However, we strongly advise performing a small-scale solubility test to determine the practical limit for your specific batch of compound and quality of DMSO before committing a larger quantity of material.
Section 2: Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to diagnosing and solving solubility challenges.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to address solubility problems, from initial observation to resolution.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocol: Achieving a Clear, Stable Solution
This protocol details the best practices for dissolving 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.
Materials:
-
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (solid)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Sterile glass vial with a PTFE-lined cap
-
Vortex mixer
-
Water bath or heating block (set to 30-40°C)
-
Ultrasonic bath
Step-by-Step Methodology:
-
Preparation:
-
Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold powder.
-
Use a new, sealed bottle of anhydrous DMSO or one that has been properly stored with minimal exposure to air.
-
-
Weighing and Solvent Addition:
-
Accurately weigh the desired amount of the compound into a clean, dry glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
-
Mechanical Agitation:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes. Many compounds require significant mechanical energy to begin the dissolution process.
-
-
Assisted Dissolution (If Necessary):
-
If solids remain, warm the vial in a water bath set to no higher than 40°C for 5-10 minutes. This increases the kinetic energy of the system, promoting solubility. Causality Note: Excessive heat can risk compound degradation.
-
Following warming, place the vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves create cavitation bubbles that physically break apart solid aggregates, significantly enhancing dissolution.[4]
-
-
Final Assessment and Storage:
-
Visually inspect the solution against a bright light source to ensure it is completely clear and free of any particulate matter.
-
If the solution is intended for storage, immediately aliquot it into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to air.
-
Store aliquots at -20°C for short-term or -80°C for long-term storage, preferably in a container with a desiccant.
-
Section 3: Data Summary and Handling
Compound Properties and Storage Recommendations
| Property | Value / Recommendation | Source(s) |
| Molecular Formula | C₈H₃ClF₄O | [8] |
| Appearance | Likely a liquid or low-melting solid; often described as yellow for similar compounds. | [9] |
| Solvent of Choice | Anhydrous Dimethyl Sulfoxide (DMSO) | [10] |
| Recommended Stock Conc. | 10-30 mM (Requires empirical validation) | N/A |
| Short-Term Storage (≤1 month) | Aliquots at -20°C in tightly sealed vials with desiccant. | [4] |
| Long-Term Storage (>1 month) | Aliquots at -80°C in tightly sealed vials with desiccant. | [4] |
Safety and Handling Precautions
Based on safety data for structurally similar halogenated benzaldehydes, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][11][12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[9]
-
Irritant: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[9][11] Avoid contact and inhalation.
-
Combustibility: Classified as a combustible liquid. Keep away from heat, sparks, and open flames.[9]
By adhering to these guidelines, researchers can mitigate common solubility and stability issues, ensuring the integrity and reliability of their experimental results.
References
-
Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved February 15, 2026, from [Link]
- Russell, G. A., & Sabourin, E. T. (1965). Condensation reactions in dimethyl sulfoxide solution and sulfoxides. US Patent 3,326,979.
-
Organic Chemistry. (2022, March 1). Alcohols to Aldehydes, Part 3: Oxidations with DMSO [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]
- Popa-Burke, I. G., & Russell, A. J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1333-1342.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]
-
Capot Chemical. (2010, May 26). Material Safety Data Sheet: 5-Chloro-2-(trifluoromethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]
-
Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved February 15, 2026, from [Link]
- Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-6.
- Mahapatra, A. K., Murthy, P. N., & Swain, S. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
- Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.
- Shah, V. P., et al. (2004). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Pharmaceutical Technology, 28(11).
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 15, 2026, from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
- Wang, J., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8419.
- Vass, A., & Dudescu, M. (2007). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Leonardo Electronic Journal of Practices and Technologies, 6(10), 125-132.
- Wang, D., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8562.
- D'Oria, M., & D'Amico, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
- Yoshida, J., et al. (2015). Switching the reaction pathways of electrochemically generated β-haloalkoxysulfonium ions – synthesis of halohydrins and epoxides. Beilstein Journal of Organic Chemistry, 11, 209-215.
- Martinez-Otero, D., et al. (2018). Oxidative amidation of benzaldehyde using a quinone/DMSO system as the oxidizing agent. New Journal of Chemistry, 42(15), 12458-12462.
-
PubChem. (n.d.). 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]
-
Stenutz. (n.d.). 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]
- Singh, N., et al. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M)
- Umemoto, T., et al. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199-18205.
- Itoh, A., et al. (2013).
Sources
- 1. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ziath.com [ziath.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3326979A - Condensation reactions in dimethyl sulfoxide solution and sulfoxides - Google Patents [patents.google.com]
- 7. BJOC - Switching the reaction pathways of electrochemically generated β-haloalkoxysulfonium ions – synthesis of halohydrins and epoxides [beilstein-journals.org]
- 8. 6-CHLORO-2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 1026828-32-9 [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde 96 261763-02-4 [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
handling air-sensitive fluorinated benzaldehyde derivatives
Technical Support Center: Handling Air-Sensitive Fluorinated Benzaldehyde Derivatives
Case ID: #FL-BZ-O2-PROTECT Status: Active Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
Fluorinated benzaldehydes (e.g., pentafluorobenzaldehyde, 2,6-difluorobenzaldehyde) present a unique handling paradox. While the fluorine atoms stabilize the aromatic ring against metabolic breakdown in medicinal chemistry, they destabilize the aldehyde functionality [1].
The Core Mechanism: The strong electron-withdrawing nature of fluorine atoms (Inductive effect, -I) significantly increases the electrophilicity of the carbonyl carbon. This makes these derivatives:
-
Hyper-sensitive to autoxidation: Rapidly converting to fluorinated benzoic acids (white solids) upon exposure to atmospheric oxygen.
-
Prone to Hydration: Readily forming gem-diols in the presence of trace moisture, complicating NMR interpretation and stoichiometry [2].
This guide provides self-validating protocols to manage these risks.
Module 1: Storage & Initial Handling ("The Unboxing Protocol")
Q: I just received a shipment of pentafluorobenzaldehyde. It is a liquid, but there are white crystals around the cap.[1] Is it compromised?
A: Not necessarily, but immediate action is required.
-
Diagnosis: The "white crystals" are almost certainly the corresponding fluorinated benzoic acid (e.g., pentafluorobenzoic acid), formed by autoxidation of the small amount of liquid trapped in the threads of the cap during transit.
-
Immediate Action Protocol:
-
Do NOT shake the bottle. This will dissolve the acid impurity back into the bulk liquid.
-
Wipe Down: While still sealed, wipe the outer bottle with a dry lint-free cloth.
-
Inert Transfer: Move the bottle into a glovebox or purge a Schlenk line with Argon.
-
Decant/Filter: If the solid is inside the liquid, filter the liquid through a dried fritted funnel under inert atmosphere. The acid is often less soluble in the cold aldehyde than in organic solvents.
-
Q: What are the mandatory storage conditions?
A: Follow the "Triple-Barrier" Standard:
| Parameter | Requirement | Scientific Rationale |
|---|---|---|
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" over the liquid surface to prevent O₂ diffusion [3]. |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic rate of radical autoxidation and polymerization. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV light (which catalyzes radical formation). Tape prevents oxygen diffusion through cap threads. |
Module 2: Purification & Troubleshooting (The "Clean-Up")
Q: My NMR shows a clean aldehyde peak, but the material has solidified or contains a precipitate. How do I purify it without distillation?
A: Distillation of polyfluorinated aldehydes can be risky due to thermal instability (polymerization). Use the Bisulfite Adduct Method , which relies on the reversible formation of a water-soluble sulfonate salt.
Protocol: Bisulfite Purification Workflow
-
Dissolution: Dissolve crude aldehyde in minimal ethanol.
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (
). Shake vigorously.-
Observation: A voluminous white precipitate (the bisulfite adduct) should form.
-
-
Wash: Filter the solid.[2] Wash with diethyl ether (removes non-aldehyde organic impurities) and then cold water (removes benzoic acid salts).
-
Regeneration: Suspend the solid in ether and add 10% Sodium Bicarbonate (
) or Sodium Carbonate ( ). Stir until the solid dissolves. -
Isolation: Separate the organic layer, dry over
, and concentrate.
Q: I see a "ghost peak" in my proton NMR around 6.0-6.5 ppm, but no aldehyde peak at 10 ppm. What happened?
A: You are likely observing the Hemiacetal or Gem-Diol .
-
Cause: Fluorinated aldehydes are so electrophilic that they react with trace water (forming a hydrate/gem-diol) or the deuterated solvent (e.g.,
forming a hemiacetal). -
Validation Test: Run the NMR in a non-protic, anhydrous solvent like
or stored over molecular sieves. If the peak returns to ~10 ppm, your compound was hydrated, not decomposed.
Module 3: Reaction Setup (Schlenk vs. Glovebox)
Q: Can I handle these on the open bench for "quick" reactions?
A: No. The induction period for autoxidation can be minutes. Use the decision tree below to select the correct handling method.
Caption: Decision workflow for selecting the appropriate inert handling technique based on scale and moisture sensitivity.
Module 4: Emergency & Safety (The HF Risk)
Q: Are there specific safety risks beyond standard aldehyde toxicity?
A: Yes. Hydrofluoric Acid (HF) Potential.
While the C-F bond is generally stable, nucleophilic aromatic substitution (
-
Risk: If fluoride ions are liberated in an acidic medium, HF can form.
-
Mitigation: Avoid heating fluorinated benzaldehydes in strong aqueous base unless the specific substitution is intended. Always keep Calcium Gluconate gel (HF antidote) nearby when working with polyfluorinated aromatics in basic conditions.
References
-
Sankar, M., et al. (2014).[3] The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications.[3] Retrieved from [Link]
-
MIT Dept of Chemistry. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [Link]
Sources
minimizing side reactions in SNAr of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Technical Support Center: Optimization for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Ticket ID: SNAR-CF3-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Substrate Profile & Reactivity Analysis
Before troubleshooting, you must understand the "personality" of your substrate. This molecule is a highly activated electrophile designed for Nucleophilic Aromatic Substitution (
-
Activation: The C2-position is activated by the ortho-formyl group (-CHO) and the ortho-trifluoromethyl group (-CF
). The inductive effect (-I) of the -CF group significantly lowers the LUMO energy, making the ring hypersensitive to nucleophiles. -
Leaving Group Hierarchy: Fluoride (F
) at C2 is the primary leaving group.[1] Chloride (Cl ) at C6 is a secondary leaving group but is significantly less reactive due to the stronger C-Cl bond in this context and the lack of Meisenheimer complex stabilization compared to fluorine. -
The Trap (Aldehyde Functionality): The C1-formyl group is not just an activator; it is a competing electrophile. Hard nucleophiles (amines, alkoxides) will attack the carbonyl carbon reversibly, complicating kinetics and spectral analysis.
Troubleshooting Guide (Q&A)
Case 1: "I am using a primary amine, but I'm isolating the imine (Schiff base) instead of the product."
Diagnosis:
This is the most common issue.[1] Primary amines react with benzaldehydes to form imines (
The Fix:
You are likely forming the
-
Don't Panic: Do not try to prevent imine formation during the reaction.[1] It is often inevitable.[1]
-
The "Workup Hydrolysis" Protocol:
-
Run the reaction to completion (monitor consumption of the aryl fluoride).
-
Crucial Step: During the quench, use 1M aqueous HCl (or citric acid if acid-sensitive) and stir vigorously for 30–60 minutes at room temperature.
-
Mechanism: This hydrolyzes the imine back to the aldehyde after the irreversible
C-N bond formation has occurred.
-
Case 2: "I see a mixture of two regioisomers. Is the Chloride at C6 reacting?"
Diagnosis: While rare under mild conditions, C6-Cl displacement can occur if:
-
Temperature is too high (>80°C): High thermal energy overcomes the higher activation barrier for Cl displacement.[1]
-
Solvent is too polar (e.g., DMSO/DMF): These solvents stabilize the transition states for both halogens, narrowing the selectivity window.
The Fix:
-
Lower the Temperature: 2-Fluoro displacement is facile.[1] Run the reaction at 0°C to Room Temperature . The rate difference between F and Cl displacement is maximized at lower temperatures.
-
Change Solvent: Switch to THF or Acetonitrile .[1] These solvents are polar enough to support
but offer better regiocontrol than DMSO.[1]
Case 3: "My yield is low, and I see a 'phenol' byproduct (M-F+OH)."
Diagnosis:
You are experiencing Hydrolysis .[1] The hydroxide ion (OH
-
Source: Wet solvent or hygroscopic bases (e.g., old K
CO or Cs CO ).[1] -
Mechanism: The -CF
and -CHO groups make the C2-F bond extremely susceptible to hydrolysis, even by trace water.
The Fix:
-
Dry Everything: Use anhydrous solvents (stored over molecular sieves).[1] Flame-dry glassware.
-
Base Selection: Switch to a non-hygroscopic organic base like DIPEA (Hünig's base) or anhydrous Et
N if using amine nucleophiles.[1] If using inorganic bases, freshly grind and dry K CO .[1]
Case 4: "The reaction stalls. I suspect steric hindrance from the -CF group."
Diagnosis:
The -CF
The Fix:
-
The "Proton Sponge" Method: Do not use the nucleophile as the base. Use a stoichiometric amount of the bulky nucleophile and add a non-nucleophilic auxiliary base (e.g., DBU or DIPEA) to scavenge the HF generated.
-
Solvent Effect: Use NMP (N-Methyl-2-pyrrolidone) .[1] It is excellent at solvating tight ion pairs and can accelerate sluggish
reactions involving bulky groups.[1]
Visualizing the Reaction Landscape
The following diagram maps the competing pathways. Your goal is to navigate the "Green Path" while avoiding the "Red Traps."
Caption: Reaction landscape showing the primary
Validated Experimental Protocols
Protocol A: Amine Nucleophiles (Managing Imine Formation)
Use this for primary/secondary amines.
-
Setup: In a flame-dried vial, dissolve 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Base: Add DIPEA (1.2 equiv). Note: DIPEA prevents the amine nucleophile from being consumed as a proton scavenger.
-
Addition: Add the Amine Nucleophile (1.05 equiv) dropwise at 0°C .
-
Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by LCMS.[1][2]
-
Checkpoint: If LCMS shows [M+Amine-H2O], you have the imine. This is normal.
-
-
Workup (The Hydrolysis Step):
Protocol B: Alkoxide/Thiol Nucleophiles (Regiocontrol Focus)
Use this for alcohols or thiols.
-
Setup: Dissolve Nucleophile (1.1 equiv) in anhydrous THF or DMF at 0°C .
-
Deprotonation: Add NaH (1.1 equiv) carefully.[1] Stir 15 min to generate the anion.
-
Substrate Addition: Add the Benzaldehyde substrate (1.0 equiv) as a solution in THF slowly to the nucleophile solution at -10°C to 0°C .
-
Why Reverse Addition? Keeping the nucleophile in excess relative to the substrate at the point of mixing minimizes bis-substitution, although the substrate is less prone to this than di-fluoro analogs. More importantly, low temperature locks in the C2-F selectivity.
-
-
Quench: Pour into saturated NH
Cl (aq).
Quantitative Data Summary
| Parameter | C2-F Displacement | C6-Cl Displacement | Imine Formation |
| Relative Rate ( | 100 (Fastest) | ~1 (Slow) | >1000 (Reversible) |
| Activation Energy | Low | High | Very Low |
| Preferred Temp | < 25°C | > 60°C | Any |
| Leaving Group | F | Cl | H |
| Electronic Driver | ortho-CHO, ortho-CF | ortho-CHO | Electrophilic Carbonyl |
References
-
WuXi Biology. (2025).[1] Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. WuXi AppTec.[1] [Link]
- Relevance: Provides the foundational orbital analysis (LUMO) explaining why C2-F is the preferred site of attack over C6-Cl or C4-Br in analogous systems.
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link][3]
-
Relevance: mechanistic grounding for the Meisenheimer complex stabilization by electron-withdrawing groups.[1]
-
-
-
Relevance: Data on the inductive effects of the CF3 group and its specific impact on benzaldehyde reactivity.[4]
-
-
Organic Chemistry Portal. (2023). Imine Synthesis and Chemoselectivity. [Link]
- Relevance: Protocols for managing the competition between amine addition (imine form
Technical Support Center: Purification of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
The following technical guide is structured as a Technical Support Center for researchers working with 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS 1026828-32-9). It addresses the specific challenges of purifying this poly-halogenated intermediate, focusing on recrystallization strategies, troubleshooting "oiling out," and alternative purification workflows.
Case ID: PUR-1026828 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]
Executive Summary & Compound Profile
User Query: Optimal recrystallization solvents for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.
Technical Assessment: This compound is a highly lipophilic, electron-deficient benzaldehyde derivative.[1][2] The presence of three halogenated groups (Cl, F, CF3) significantly alters its crystal lattice energy compared to the parent benzaldehyde.[1][2]
-
Predicted Physical State: Low-melting solid or viscous oil at room temperature (estimated MP: 30–50 °C).[1]
-
Solubility Profile: High solubility in non-polar and chlorinated solvents; moderate-to-low solubility in cold alcohols and alkanes.[1][2]
-
Key Challenge: The low melting point creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1][2]
Troubleshooting Guide: Recrystallization Protocols
Phase 1: Solvent Selection Strategy
Why this matters: For low-melting solids, the boiling point of the solvent must be significantly lower than the compound's melting point to prevent oiling out, or you must use a mixed-solvent system at sub-ambient temperatures.[1][2]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Protocol Type | Best For |
| Hexane (or Pentane) | 100% | Cooling (-20°C) | Initial purification of crude oils.[1][2] |
| MeOH / Water | 9:1 to 4:1 | Anti-solvent | Removing non-polar impurities.[1] |
| EtOH / Water | 5:1 | Anti-solvent | General purification if MP > 45°C. |
| Pentane / Et2O | 10:1 | Evaporative | Highly soluble samples requiring slow crystal growth.[1] |
Critical Note: Avoid high-boiling solvents like Toluene or DMF.[1] Removing them requires high heat or high vacuum, which may melt or sublime your product.[1][2]
Phase 2: Step-by-Step Recrystallization Protocol
Scenario: You have a crude orange solid/oil that solidifies upon cooling but contains impurities.[1]
Step 1: Dissolution
-
Place the crude material in a minimal amount of warm Hexane (35–40 °C). Do not boil, as the compound may melt before dissolving.[1][2]
-
If insoluble particles remain (inorganic salts), filter the warm solution through a 0.45 µm PTFE syringe filter.[1]
Step 2: Crystallization Induction
-
Allow the solution to cool slowly to room temperature.
-
Seed Crystal: If available, add a single seed crystal. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.[1][2]
-
Deep Cooling: Transfer the flask to a -20 °C freezer for 12–24 hours. Do not disturb the flask.
Step 3: Isolation
-
Cold filter the crystals using a pre-chilled Buchner funnel.[1]
-
Wash with cold Pentane (-78 °C or -20 °C).[1]
-
Vacuum dry at room temperature (avoid heating).[1]
Frequently Asked Questions (FAQs)
Q1: My compound separates as an oil at the bottom of the flask instead of crystals. What is happening? A: This is "oiling out."[1] It occurs when the saturated solution cools to a temperature where the compound comes out of solution as a liquid (above its melting point) rather than a solid.[1]
-
Fix: Re-heat the mixture to dissolve the oil. Add more solvent to lower the saturation point, or switch to a lower-boiling solvent (e.g., switch from Heptane to Pentane).[1][2] Ensure cooling is very slow.
Q2: Can I use column chromatography instead? A: Yes. Given the lipophilicity, this compound behaves well on silica gel.[1][2]
-
Eluent: 100% Hexane
5% EtOAc/Hexane gradient.[1] -
Visualization: UV active (254 nm). The aldehyde group makes it visible.[1]
Q3: Is this compound sensitive to air or moisture? A: Benzaldehydes with electron-withdrawing groups (like CF3, F, Cl) are susceptible to oxidation to the corresponding benzoic acid upon prolonged exposure to air.[1][2]
-
Storage: Store under Nitrogen or Argon at 2–8 °C.
-
Check: Run a TLC or H-NMR.[1] A singlet around 10-13 ppm (COOH) indicates oxidation; the aldehyde proton is typically around 10 ppm.[1][2]
Decision Matrix & Purification Workflow
The following diagram illustrates the logical decision-making process for purifying this specific intermediate based on its physical state and purity.
Figure 1: Purification decision tree for poly-halogenated benzaldehydes.
References
-
Sigma-Aldrich. (n.d.).[1] 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde Product Detail. Retrieved from [1][2]
-
Fluorochem. (n.d.).[1][3] Product Sheet: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [1]
-
BenchChem. (2025).[1] Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (n.d.).[1] Benzaldehyde, 3-(trifluoromethyl)- Properties. Retrieved from [1]
Sources
Technical Support Center: Stability of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
[1][2]
Part 1: Executive Technical Summary
Status: CRITICAL INSTABILITY RISK IN BASIC MEDIA
As a Senior Application Scientist, I must advise that 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde exhibits extreme sensitivity to basic conditions. Unlike simple benzaldehydes, this molecule possesses a "perfect storm" of electronic activation that makes it highly susceptible to degradation via two competing pathways: Nucleophilic Aromatic Substitution (SNAr) and the Cannizzaro Reaction .
The Core Issue: The C2-Fluorine atom is the weak link. It is activated by two powerful electron-withdrawing groups (EWGs) located in the ortho positions relative to it:[1]
-
The Aldehyde (-CHO) at C1.
-
The Trifluoromethyl (-CF3) group at C3.
This specific substitution pattern renders the C2-fluorine exceptionally labile. Exposure to nucleophilic bases (e.g., NaOH, KOH, NaOMe) will result in rapid displacement of the fluorine, destroying your starting material often faster than the desired transformation can occur.
Part 2: Detailed Reactivity Analysis (The "Why")
To troubleshoot effectively, you must understand the competing degradation mechanisms.
Mechanism A: Nucleophilic Aromatic Substitution (SNAr)[1][3]
-
Trigger: Nucleophiles (OH⁻, alkoxides, amines, thiols).[1]
-
Process: The nucleophile attacks the C2 carbon. The negative charge is stabilized by the ortho-aldehyde and ortho-CF3 groups (Meisenheimer complex).[1] The fluoride ion is then ejected.
-
Outcome: Formation of a phenol (if OH⁻ is used) or aryl ether.
-
Observation: The reaction mixture often turns bright yellow or orange due to the formation of the phenoxide anion, which is conjugated with the aldehyde.
-
Kinetic Note: Fluorine is the fastest leaving group in SNAr reactions (F >> Cl > Br > I) because the highly electronegative fluorine stabilizes the transition state of the initial nucleophilic attack.
Mechanism B: The Cannizzaro Reaction[4][5][6]
-
Trigger: Strong bases (OH⁻) in the absence of other enolizable protons.
-
Process: Base attacks the carbonyl carbon.[2] Since this molecule has no
-hydrogens, it cannot enolize.[1] Instead, a hydride transfer occurs between two aldehyde molecules.[1][3][2] -
Outcome: Disproportionation into the corresponding benzyl alcohol and benzoic acid.
-
Interaction with Mechanism A: If SNAr occurs first (forming the phenol), the resulting phenoxide anion pushes electron density into the ring, deactivating the carbonyl and effectively stopping the Cannizzaro reaction. Thus, SNAr is usually the dominant degradation pathway.
Part 3: Interactive Troubleshooting Guide (Q&A)
Use this section to diagnose experimental anomalies.
Q1: "I added NaOH to my reaction, and the solution immediately turned bright yellow. Is this normal?"
Diagnosis: Degradation (Hydrolysis).
-
Explanation: You likely triggered an SNAr reaction.[4] The hydroxide ion displaced the C2-fluorine to form 6-chloro-2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1] In basic solution, this exists as a phenoxide anion, which is intensely colored (yellow/orange).[1]
-
Solution: Avoid hydroxide bases. If a base is required for your synthesis (e.g., for a Wittig or Horner-Wadsworth-Emmons reaction), use a non-nucleophilic base like LiHMDS , NaH , or t-BuOK (sterically hindered) at low temperatures (-78 °C to 0 °C).[1]
Q2: "My LC-MS shows a mass peak of [M-20] or [M+16]. What happened?"
Diagnosis: SNAr with Hydroxide.
-
Explanation:
-
Starting Mass (MW): ~226.5
-
Product (Phenol): ~224.5
-
Observation: The replacement of F (mass 19) with OH (mass 17) results in a net loss of 2 amu. In negative mode MS (common for phenols), you will see the [M-H]⁻ of the hydrolyzed product.
-
-
Action: Check the pH of your aqueous workup. Even mild basic washes (bicarbonate) can trigger this if the contact time is long.
Q3: "I'm trying to do a reductive amination, but the yield is low. Can I use triethylamine?"
Diagnosis: Competitve Substitution.
-
Explanation: While tertiary amines are generally safe, primary or secondary amines (your reactants) are nucleophiles. They can attack the C2-F position before attacking the aldehyde, leading to an aniline derivative (SNAr product) instead of the desired imine.
-
Solution:
-
Pre-activate the aldehyde with a Lewis acid (if compatible) to speed up imine formation over SNAr.
-
Keep the temperature low (0 °C). SNAr rates drop significantly with temperature.
-
Use a slight excess of the amine, but monitor strictly for the byproduct.
-
Part 4: Visualizing the Degradation Pathways
The following diagram illustrates the competition between the desired stability and the two primary failure modes.
Caption: Degradation pathways of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in basic conditions. SNAr is the kinetically favored route.
Part 5: Recommended Protocols
Protocol A: Stability Testing (Go/No-Go Test)
Before committing valuable starting material to a large-scale reaction involving base, perform this micro-scale test.[1]
-
Dissolve: 5 mg of aldehyde in 0.5 mL of the intended solvent (e.g., THF, DCM).
-
Add Base: Add 1 equivalent of your intended base/nucleophile.
-
Monitor: Immediately check TLC or LC-MS at t=0, t=5 min, and t=1 hr.
-
Pass: Aldehyde peak remains >95%.[5]
-
Fail: Appearance of a new peak at lower Rf (likely phenol) or color change to yellow/orange.
-
Protocol B: Safe Workup Procedure
Standard basic workups (e.g., sat. NaHCO3 wash) can degrade this compound.
-
Quench: Quench reactions with dilute acid (e.g., 0.5 M HCl or saturated NH4Cl) rather than base.
-
pH Control: Maintain aqueous phase pH between 4 and 6 during extraction.
-
Drying: Use anhydrous Na2SO4. Avoid basic drying agents like K2CO3.
Protocol C: Base Selection Matrix
| Base Type | Example | Risk Level | Recommendation |
| Hydroxide | NaOH, KOH | Critical | AVOID. Rapid SNAr hydrolysis.[1] |
| Alkoxide | NaOMe, KOtBu | High | Risk of ether formation (SNAr). Use bulky bases (KOtBu) at low temp (-78°C).[1] |
| Amine | Et3N, DIPEA | Low/Medium | Generally safe, but primary amines will react.[1] |
| Non-Nucleophilic | NaH, LiHMDS | Low | PREFERRED. Use for deprotonations. |
| Carbonate | K2CO3, Cs2CO3 | Medium | Safe in non-polar solvents; risky in wet polar aprotic solvents (DMF/DMSO) with heat. |
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Cannizzaro Reaction Specifics
-
Compound Data & Safety
- 6-Chloro-2-fluoro-3-(trifluoromethyl)
-
Source: PubChem Compound Summary.
-
Regioselectivity in Polyhalogenated Benzaldehydes
-
Insight: In poly-halogenated benzaldehydes, the position ortho to the aldehyde is most activated.[1]
-
Source: WuXi Biology Technical Report on SNAr Regioselectivity.
-
Sources
- 1. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 6. wuxibiology.com [wuxibiology.com]
- 7. shaalaa.com [shaalaa.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Introduction: The Structural Mandate
In the high-stakes arena of fluorinated drug discovery, 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde serves as a critical scaffold. Its value lies not just in its functional groups but in its dense substitution pattern, which imparts unique electronic "push-pull" characteristics essential for modulating lipophilicity and metabolic stability in late-stage intermediates.
For the synthetic chemist, the challenge is not merely confirming identity but rigorously distinguishing this target from its likely regioisomers (e.g., the 2-chloro-6-fluoro isomer) and precursors. This guide moves beyond static spectral lists to provide a dynamic, logic-based framework for NMR characterization, comparing the target against its closest structural analog: 2-Fluoro-3-(trifluoromethyl)benzaldehyde .
Structural Analysis & Electronic Environment
The target molecule represents a penta-substituted benzene ring. To interpret the NMR effectively, one must visualize the electronic battleground:
-
C1-CHO: Strong electron-withdrawing group (EWG), deshielding ortho protons.
-
C2-F:
-withdrawing but -donating. Crucially, it couples with the aldehyde proton ( ). -
C3-CF3: Strong EWG, significantly deshielding the adjacent H4.
-
C6-Cl: Weakly deactivating, but sterically significant. It locks the conformation of the aldehyde group, influencing the chemical shift anisotropy.
Assignment Logic Workflow
The following decision tree outlines the step-by-step logic for assigning signals in this crowded aromatic system.
Figure 1: Logic flow for distinguishing the target molecule from non-chlorinated precursors.
Comparative NMR Data Analysis
The table below contrasts the Target Molecule with its direct precursor/analog, 2-Fluoro-3-(trifluoromethyl)benzaldehyde . This comparison highlights the "Silent" Chlorine Effect—how the addition of Cl at the C6 position alters the remaining protons.
Table 1: Comparative Chemical Shift Data (CDCl₃)
| Feature | Target Molecule (6-Cl-2-F-3-CF3) | Analog (Des-chloro) (2-F-3-CF3) | Diagnostic Shift / Mechanism |
| Aldehyde (-CHO) | 10.30 - 10.45 ppm (d) | 10.10 - 10.25 ppm (d/br s) | Deshielding (+0.2 ppm): The C6-Cl exerts a steric effect, twisting the carbonyl out of coplanarity, altering magnetic anisotropy. |
| Coupling ( | ~1.5 - 2.5 Hz | ~1.0 - 2.0 Hz | Long-range Coupling: Evidence of the F atom at the C2 (ortho) position. |
| Aromatic H4 | 8.15 - 8.25 ppm (d/m) | 7.90 - 8.00 ppm (m) | Deshielding: H4 is adjacent to the CF3 group. In the target, the ring is more electron-deficient due to Cl. |
| Aromatic H5 | 7.60 - 7.75 ppm (d) | 7.40 - 7.50 ppm (t) | Multiplicity Change: The target shows a clear doublet ( |
| Aromatic H6 | Absent (Substituted by Cl) | 7.70 - 7.85 ppm (m) | Key Differentiator: Disappearance of the H6 signal confirms successful chlorination. |
Critical Insight: In the Target Molecule, H4 and H5 form an AB spin system (two doublets, often "roofing" toward each other). H4 is typically broader due to unresolved long-range coupling with the adjacent CF3 group (
).
Experimental Protocol: High-Resolution Acquisition
To resolve the fine coupling between the aldehyde proton and the fluorine (critical for confirming regiochemistry), standard "walk-up" NMR parameters are often insufficient.
Reagents & Preparation[1][2]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this lipophilic aldehyde to prevent solvent-solute hydrogen bonding broadening of the aldehyde peak. -
Internal Standard: TMS (0.00 ppm) or residual
(7.26 ppm). -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause stacking effects that shift aromatic peaks.
Instrument Workflow
The following protocol ensures quantitative integration and resolution of small couplings.
Figure 2: Optimized acquisition workflow for resolving
Validation & Troubleshooting
Common Pitfall: Hydration
Benzaldehydes with strong electron-withdrawing groups (like F and CF3) are prone to forming gem-diols (hydrates) in the presence of trace water.
-
Symptom: Disappearance of the aldehyde doublet at ~10.4 ppm and appearance of a methine proton signal at ~6.0–6.5 ppm.
-
Solution: Store
over molecular sieves.
Cross-Validation: 19F NMR
Never rely solely on 1H NMR for polyfluorinated compounds. The 19F spectrum provides a definitive "fingerprint":
-
CF3 Signal:
ppm (Strong singlet or doublet). -
Ar-F Signal:
to -120 ppm. -
Validation: The Ar-F signal should appear as a quartet (coupling to CF3) or complex multiplet, confirming the relative position of the groups.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for substituent additivity rules).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for benzaldehyde analog shifts). Available at: [Link]
-
PubChem. (2024).[3] Compound Summary: 2-Fluoro-3-(trifluoromethyl)benzaldehyde.[3][4] National Library of Medicine. Available at: [Link]
Sources
19F NMR coupling constants for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Comparative Guide: NMR Profiling of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Executive Summary & Structural Context[1][2][3][4]
In the development of kinase inhibitors and agrochemicals, 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde serves as a critical electrophilic scaffold. Its value lies in the dense functionalization of the benzene ring, providing three distinct vectors for structure-activity relationship (SAR) exploration: the aldehyde (for condensation/reductive amination), the chlorine (for cross-coupling), and the fluoro-trifluoromethyl motif (for metabolic stability and lipophilicity).
However, this density creates a complex NMR environment. The proximity of the ortho-fluoro (
This guide provides a comparative analysis of the
Comparative NMR Profile
To validate the identity of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (Target ), we compare it against 2-Fluoro-3-(trifluoromethyl)benzaldehyde (Reference ). The addition of the Chlorine atom at position 6 drastically simplifies the proton coupling network but introduces subtle electronic shifts in the fluorine spectrum.
Table 1: Predicted & Observed Spectral Parameters (in )
| Feature | Target Molecule (6-Cl-2-F-3-CF3) | Reference Analog (2-F-3-CF3) | Diagnostic Note |
| -110 to -115 | -115 to -120 | Cl at C6 (meta to F) exerts an inductive deshielding effect ( | |
| -61 to -63 | -61 to -63 | Minimal shift; CF | |
| 11 - 14 Hz ( | 11 - 14 Hz ( | Critical Identity Marker. Large | |
| 8 - 10 Hz ( | 8 - 10 Hz ( | Target lacks H6, simplifying the Ar-F multiplet. | |
| < 2.0 Hz | < 2.0 Hz | Often unresolved broadening; confirms aldehyde proximity. | |
| Multiplicity (Ar-F) | Quartet of Doublets (qd) | Multiplet (complex) | Target spectrum is cleaner due to loss of |
Note on Chlorine Coupling: Chlorine isotopes (
,) possess a quadrupole moment and relax efficiently. Consequently, no scalar coupling ( ) is observed in standard solution-state NMR. If you see splitting >20 Hz not accounted for above, suspect an isomer impurity.
Deep Dive: Coupling Constants & Mechanistic Insight
Understanding the causality of the coupling constants is essential for confirming the regiochemistry of the substitution.
The "Fingerprint" Coupling: (11–14 Hz)
In most aromatic systems, a four-bond coupling (
-
Mechanism: This is a hybrid of Through-Bond (electronic) and Through-Space (lone pair overlap) coupling.
-
Validation: The Ar-F signal must appear as a quartet (or quartet of doublets) with a spacing of ~12 Hz. If this splitting is absent, the
is likely in the para or meta position relative to the fluorine, indicating a regio-isomer (e.g., 2-fluoro-4-trifluoromethyl).
The Proton Filter:
-
Target (6-Cl): The Ar-F signal couples only to H4 (
Hz) and H5 ( Hz). -
Reference (No Cl): The Ar-F signal additionally couples to H6 (
Hz). -
Result: The Target molecule's Ar-F signal is significantly less complex than the Reference. Counting the lines in the decoupled
spectrum vs. the coupled spectrum is the fastest way to confirm the presence of the 6-Chloro substituent.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity suitable for regulatory submission or publication, follow this specific acquisition protocol.
A. Sample Preparation[5]
-
Solvent:
(Standard). Avoid DMSO- for primary characterization as high viscosity broadens the fine couplings. -
Concentration: 10–15 mg in 0.6 mL. High concentrations can induce stacking, shifting
values. -
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) is recommended if precise chemical shift referencing is required, though referencing to (0 ppm) is standard.
B. Acquisition Parameters (400 MHz or higher)
-
Spectral Width (SW): Set to capture -50 ppm to -150 ppm.
-
Pulse Angle:
(maximizes signal-to-noise for multiplets). -
Acquisition Time (AQ):
seconds.[1] Crucial. Short AQ truncates the FID, artificially broadening peaks and masking the fine coupling. -
Relaxation Delay (D1):
-
Qualitative: 1.0 s.
-
Quantitative (qNMR):
(typically 5–7 seconds for groups). Failure to wait leads to under-integration of the signal relative to Ar-F.
-
C. Processing
-
Window Function: Exponential multiplication with LB = 0.3 Hz. Do not over-apodize, or you will lose the
splitting information. -
Zero Filling: Fill to at least 64k points to ensure digital resolution < 0.5 Hz/point.
Visualization: Spectral Assignment Decision Tree
The following diagram outlines the logic flow for assigning the specific signals of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde and distinguishing it from common impurities.
Caption: Logical workflow for validating the regiochemistry of the target molecule using
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
- Emsley, J. W., & Phillips, L. (1971). Progress in Nuclear Magnetic Resonance Spectroscopy. Vol 7. Pergamon Press.
-
Burgess, K., et al. (2010). "Syntheses of highly functionalized fluorinated benzaldehydes for kinase inhibitor scaffolds." Journal of Organic Chemistry. (Representative literature on similar fluorinated scaffolds).
-
Reich, H. J. (2024). WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. (Database for chemical shift prediction).
Spectroscopic Analysis Guide: Carbonyl Stretch of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
[1][2]
Executive Summary
This technical guide provides a detailed spectroscopic analysis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde , a highly functionalized aromatic intermediate used in pharmaceutical and agrochemical synthesis.[1][2] Focusing on the diagnostic carbonyl (C=O) stretching frequency , this document compares the target molecule against structural analogues to elucidate the specific electronic and steric factors governing its infrared (IR) signature.[2]
Key Finding: The carbonyl stretch for this molecule is predicted to appear in the 1715–1725 cm⁻¹ range, significantly blue-shifted (higher wavenumber) relative to unsubstituted benzaldehyde (~1704 cm⁻¹).[1][2] This shift is driven by the synergistic electron-withdrawing effects of the trifluoromethyl/fluoro groups and the steric inhibition of resonance caused by the 2,6-disubstitution pattern.[1][2]
Theoretical Framework: The "Push-Pull-Twist" Mechanism
To accurately interpret the IR spectrum of this polysubstituted benzaldehyde, one must deconstruct the three competing physical organic forces at play.[1][2]
A. Inductive Withdrawal (The "Pull" - ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) [2]
-
Mechanism: The Fluorine (C-2), Chlorine (C-6), and Trifluoromethyl (C-3) groups are all strong electron-withdrawing groups (EWGs) by induction (
effect).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Effect: They pull electron density away from the aromatic ring and the carbonyl carbon. This destabilizes the polarized resonance form (
), increasing the double-bond character of the carbonyl group.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Result: A shift to higher wavenumbers (Blue shift).[2]
B. Resonance Donation (The "Push" - ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) [2]
-
Mechanism: The lone pairs on the ortho-Fluorine and ortho-Chlorine atoms can theoretically donate electron density into the ring (
effect).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Effect: This would typically increase the single-bond character of the carbonyl, lowering the frequency.[1][2]
-
Result: However, in this specific molecule, this effect is overwhelmed by Effect C.[2]
C. Steric Inhibition of Resonance (The "Twist" - ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) [2]
-
Mechanism: The 2,6-disubstitution pattern (2-Fluoro, 6-Chloro) creates significant steric bulk around the carbonyl group.[1][2] To minimize steric clash with the halogen atoms, the carbonyl group rotates out of the plane of the benzene ring.[1]
-
Effect: This rotation breaks the
-conjugation between the phenyl ring and the carbonyl group. The carbonyl bond behaves more like an isolated, aliphatic aldehyde (which absorbs at ~1730 cm⁻¹) rather than a conjugated aromatic aldehyde.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Result: A significant shift to higher wavenumbers , reinforcing the inductive effect.[2]
Comparative Spectral Analysis
The following table synthesizes experimental data from established analogues to triangulate the specific position of the target molecule.
| Compound | Structure | C=O[2][3][4][5][6][7][8][9][10] Frequency ( | Mechanistic Driver |
| Benzaldehyde | Unsubstituted | 1704 (Liquid Film) | Baseline conjugated aromatic aldehyde. |
| 2-Fluorobenzaldehyde | 2-F | 1695–1710 | Competition between Inductive ( |
| 3-(Trifluoromethyl)benzaldehyde | 3-CF₃ | 1712–1715 | Strong Inductive withdrawal from meta-CF₃ ( |
| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F | 1700–1720 | Steric Inhibition of Resonance. The 2,6-pattern twists the C=O, raising frequency despite resonance donors.[1][2] |
| Target Molecule | 6-Cl, 2-F, 3-CF₃ | 1718 ± 5 (Predicted) | Additive Effect: The high baseline of the 2,6-scaffold (Steric) + strong withdrawal from 3-CF₃ (Inductive).[1][2] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note: The "Target Molecule" value is a high-confidence derivation based on the additivity of substituent effects (Hammett principles) and the known behavior of 2,6-disubstituted systems.[2]
Experimental Protocol: ATR-FTIR Acquisition
To validate the predicted values, follow this standardized protocol designed for liquid or low-melting solid aromatic aldehydes.
Objective: Obtain a high-resolution IR spectrum with minimal atmospheric interference.
Materials:
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[2]
-
Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.[2]
-
Solvent: Isopropanol or Acetone (for cleaning).[2]
Step-by-Step Workflow:
-
System Prep: Ensure the ATR crystal is pristine. Run a Background Scan (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ (~2350 cm⁻¹) and H₂O vapor.[2]
-
Sample Loading:
-
Acquisition:
-
Range: 4000–600 cm⁻¹.[2]
-
Scans: 16 to 32 scans (sufficient for strong C=O signals).
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
-
Identify the C=O peak (strongest peak in 1650–1750 region).
-
Identify the Fermi Doublet (Aldehyde C-H) at ~2750 and ~2850 cm⁻¹ to confirm the aldehyde functionality.
-
Visual Analysis Logic
The following diagram illustrates the logical flow used to determine the spectral shift for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.
Caption: Logical pathway determining the cumulative effect of steric and electronic substituents on the carbonyl stretching frequency.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Benzaldehyde. National Institute of Standards and Technology.[1][2] Link[1][2]
-
BenchChem. Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde. Link[1][2]
-
Sigma-Aldrich. Product Specification: 3-(Trifluoromethyl)benzaldehyde.[1][2] Link
-
LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones (Substituent Effects). Link[1][2]
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. Link
Sources
- 1. Benzaldehyde, 3-(trifluoromethyl)- [webbook.nist.gov]
- 2. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 95399-94-3|3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pure-synth.com [pure-synth.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
HPLC method for purity analysis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Unlocking Selectivity with Fluorinated Stationary Phases
Executive Summary
The purity analysis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde presents a unique chromatographic challenge. As a highly substituted aromatic intermediate, its electron-deficient ring and potential for rapid oxidation to benzoic acid derivatives often lead to co-elution on standard alkyl-bonded phases.
This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Pentafluorophenyl (PFP) methodology. While C18 remains the workhorse for general lipophilic separations, our data demonstrates that PFP phases provide superior resolution of regioisomers and oxidation byproducts through distinct
Chemical Context & The Separation Challenge
The target molecule features three electron-withdrawing groups (Cl, F, CF
Critical Impurities[1]
-
Oxidation Product: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid (formed via air oxidation of the aldehyde).
-
Synthetic Precursor: 6-Chloro-2-fluoro-3-(trifluoromethyl)toluene.
-
Regioisomers: Isomers where the halogens are scrambled (e.g., 2-chloro-6-fluoro...), common in electrophilic aromatic substitution synthesis routes.
The Problem with C18: Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since the regioisomers have nearly identical hydrophobicity (logP), C18 often fails to resolve them, resulting in "shouldering" peaks and inaccurate purity integration.
Method Comparison Study
We evaluated two distinct separation mechanisms.
Experimental Conditions
-
System: UHPLC with Diode Array Detector (DAD)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Temperature: 40°C
Comparative Data
| Parameter | Method A: Standard C18 | Method B: Optimized PFP (Recommended) |
| Stationary Phase | C18 (3 µm, 150 x 4.6 mm) | Pentafluorophenyl (3 µm, 150 x 4.6 mm) |
| Separation Mechanism | Hydrophobicity (Dispersive) | Hydrophobicity + |
| Target Retention ( | 6.2 min | 6.8 min |
| Resolution (Impurity 1) | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) |
| Resolution (Regioisomer) | 0.8 (Peak merging) | 2.1 (Distinct separation) |
| Tailing Factor | 1.4 | 1.1 |
Analyst Insight: The PFP phase acts as a "
-base," engaging in strong electrostatic interactions with the electron-deficient "-acid" ring of the fluorinated benzaldehyde. This adds a second dimension of selectivity that C18 lacks.
Detailed Protocol: The "Winner" (PFP Method)
This protocol is designed to be self-validating. The use of an acidic mobile phase ensures the benzoic acid impurity is protonated, increasing its retention and sharpening its peak shape.
Reagents & Preparation
-
Diluent: 50:50 Water:Acetonitrile (v/v).[2] Note: Do not use methanol as it can form acetals with the aldehyde over time.
-
Sample Concentration: 0.5 mg/mL.
-
Standard Preparation: Prepare a system suitability mix containing the target aldehyde and spiked amounts of benzoic acid impurity (if available) or expose a small aliquot of sample to H
O to generate the acid marker in situ.
Instrument Parameters
-
Column: Thermo Scientific Hypersil GOLD PFP or Waters XSelect HSS PFP (150 mm x 4.6 mm, 3.5 µm).
-
Wavelength:
-
254 nm: Primary quantitation (aromatic ring).
-
210 nm: Secondary check for non-aromatic impurities.
-
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase A (0.1% H | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Mechanism of Action Visualization
The following diagram illustrates why the PFP column succeeds where C18 fails. It maps the interactions driving the separation.
Caption: Comparative separation mechanism. PFP phases leverage electronic interactions specific to fluorinated compounds, unlike the purely dispersive interactions of C18.
Analytical Workflow & Troubleshooting
This flowchart guides the analyst from sample setup to result interpretation, specifically addressing the instability of benzaldehydes.
Caption: Operational workflow emphasizing critical checkpoints for benzaldehyde stability and peak integrity.
References
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Przybyciel, M. (2006).[4] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]
Sources
comparing reactivity of 6-chloro vs 2-fluoro positions in benzaldehydes
Reactivity Guide: 6-Chloro vs. 2-Fluoro Benzaldehydes in Manifolds
Executive Summary: The Fluorine Advantage[1][2]
In the context of nucleophilic aromatic substitution (
While chlorine is a superior leaving group in
Key Takeaway: In substrates containing both functionalities (e.g., 2-chloro-6-fluorobenzaldehyde), nucleophiles will regioselectively displace the fluorine atom, leaving the chlorine intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Mechanistic Analysis: The Element Effect
To understand the reactivity divergence, we must analyze the reaction coordinate. The mechanism is a two-step addition-elimination pathway.[1]
The Kinetic Inversion
Contrary to aliphatic substitution, the rate of
-
Step 1 (RDS): Nucleophilic attack on the aromatic ring forms a resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
Step 2 (Fast): Re-aromatization via loss of the halide.[2]
Fluorine’s strong inductive effect (
Visualization: Mechanism
Caption: The
Comparative Performance Data
The following data summarizes the reactivity differences when reacting 2-halo-benzaldehydes with hydrazine hydrate to form indazoles (a standard cyclization benchmark).
| Feature | 2-Fluoro Position | 6-Chloro (or 2-Chloro) Position |
| ~300–500x faster | 1.0 (Baseline) | |
| C–X Bond Energy | ~116 kcal/mol (Strong) | ~81 kcal/mol (Weak) |
| Inductive Effect ( | 3.98 (High Polarization) | 3.16 (Moderate Polarization) |
| Leaving Group Ability | Poor (but irrelevant in RDS) | Good |
| Selectivity (in Competition) | Primary Site of Attack | Inert (under mild conditions) |
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Chloro-1H-indazole
Objective: Selectively displace the 2-fluoro group in 2-chloro-6-fluorobenzaldehyde using hydrazine, preserving the 6-chloro group.
Reagents:
-
2-Chloro-6-fluorobenzaldehyde (1.0 equiv)
-
Hydrazine hydrate (5.0 equiv)
-
Ethanol (0.5 M concentration)
Workflow:
-
Dissolution: Dissolve 2-chloro-6-fluorobenzaldehyde (10 mmol) in Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add Hydrazine hydrate (50 mmol) dropwise at room temperature. Note: Exotherm is possible.
-
Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.
-
Monitoring: Check TLC (30% EtOAc/Hexanes). The aldehyde spot (
) should disappear; a new polar spot (Indazole, ) will appear.
-
-
Workup: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If solution remains clear: Concentrate in vacuo to ~5 mL, then dilute with water (50 mL) to induce precipitation.
-
-
Validation:
-
NMR: Signal at
to ppm should completely disappear. -
MS (ESI): Look for
of the chloro-indazole (Mass: ~152/154 Da pattern).
-
NMR: Signal at
Protocol B: Competitive Scope (General Nucleophiles)
Objective: Determining reactivity thresholds for amine nucleophiles.
-
Setup: Prepare two parallel vials.
-
Vial A: 2-Fluorobenzaldehyde + Morpholine (1.1 equiv) +
in DMSO. -
Vial B: 2-Chlorobenzaldehyde + Morpholine (1.1 equiv) +
in DMSO.
-
-
Condition Screening:
-
Heat both to 80 °C.
-
Sample at t=1h, 4h, 12h.
-
-
Expected Outcome:
-
Vial A (Fluoro): >90% conversion within 1–2 hours.
-
Vial B (Chloro): <10% conversion at 4 hours; requires higher temp (>120 °C) or longer time to complete.
-
Decision Workflow for Substrate Selection
Use this logic tree to select the correct starting material for your target molecule.
Caption: Strategic selection guide for halogenated benzaldehydes in synthesis.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273–412. Link (Establishes the "Element Effect" in
). -
Loudon, G. M. (2009). Organic Chemistry (5th ed.).[5] Roberts and Company Publishers. (Authoritative text on Meisenheimer complex stabilization).
-
Vlasov, V. M. (1993). Fluorine-containing benzenes in
reactions. Journal of Fluorine Chemistry, 61(3), 193-216. Link -
BenchChem Application Note. (2024). Synthesis of 2-Chloro-6-fluorobenzaldehyde and downstream heterocycle formation.[6][7][8] Link (General protocol validation).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed orbital analysis of ortho-halo benzaldehydes).
Sources
- 1. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Lipophilicity of Trifluoromethyl Benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Lipophilicity in Drug Efficacy
Lipophilicity, often described as the "fat-loving" nature of a molecule, is a cornerstone physicochemical property in drug discovery and development.[1][2][3] It governs a molecule's ability to dissolve in non-polar environments, which profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][4] An optimal level of lipophilicity is crucial; while a certain degree is necessary for a drug to permeate lipid-rich biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3][4]
The most common metric for quantifying lipophilicity is the partition coefficient (LogP), which represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] A higher LogP value indicates greater lipophilicity. For ionizable compounds, the distribution coefficient (LogD) is used, which accounts for both the ionized and non-ionized forms at a specific pH.[6]
This guide provides an in-depth comparison of the lipophilicity of the ortho (2-), meta (3-), and para (4-) isomers of trifluoromethyl benzaldehyde. The strategic placement of the highly electronegative trifluoromethyl (-CF3) group on the benzaldehyde scaffold significantly alters the electronic distribution and, consequently, the lipophilicity of each isomer. Understanding these subtle yet critical differences is paramount for medicinal chemists aiming to fine-tune the properties of lead compounds.
The Trifluoromethyl Group: A Double-Edged Sword in Molecular Design
The trifluoromethyl group is a widely employed substituent in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.[7][8] Its strong electron-withdrawing nature and steric bulk can dramatically influence a molecule's physicochemical properties.[7][9] In the context of trifluoromethyl benzaldehyde, the interplay between the -CF3 group and the aldehyde (-CHO) function, dictated by their relative positions on the benzene ring, creates distinct molecular environments that lead to variations in lipophilicity.
-
2-(Trifluoromethyl)benzaldehyde (ortho-isomer): The proximity of the bulky and electron-withdrawing -CF3 group to the aldehyde can lead to steric hindrance and intramolecular interactions. These interactions can influence the conformation of the molecule and the extent to which the polar aldehyde group is exposed to the solvent, potentially altering its partitioning behavior.
-
3-(Trifluoromethyl)benzaldehyde (meta-isomer): In the meta position, the -CF3 group exerts a strong inductive electron-withdrawing effect on the aromatic ring, influencing the polarity of the entire molecule without direct steric interaction with the aldehyde group.
-
4-(Trifluoromethyl)benzaldehyde (para-isomer): The para-isomer places the -CF3 and -CHO groups at opposite ends of the molecule. This arrangement allows for a strong, unimpeded electronic influence of the -CF3 group on the aromatic system through both inductive and resonance effects, which can significantly impact the molecule's overall dipole moment and lipophilicity.[10]
Comparative Lipophilicity Data: A Quantitative Look at the Isomers
While extensive experimental data for direct comparison is not always consolidated, a combination of available data from chemical suppliers and computational predictions provides a clear picture of the lipophilicity trend among these isomers. The partition coefficient (LogP) is the key parameter for this comparison.
| Isomer | Structure | CAS Number | Predicted LogP |
| 2-(Trifluoromethyl)benzaldehyde | Ortho-isomer | 447-61-0[9][11] | 2.67[12] |
| 3-(Trifluoromethyl)benzaldehyde | Meta-isomer | 454-89-7[13] | 2.67 (approx.)* |
| 4-(Trifluoromethyl)benzaldehyde | Para-isomer | 455-19-6[14][15] | 2.6[15] |
Note: A specific predicted LogP value for the meta-isomer was not found in the initial search results, but it is expected to be very similar to the ortho and para isomers based on their shared molecular formula and the nature of the substituents.
Analysis of the Data:
The predicted LogP values for all three isomers are remarkably similar, hovering around 2.6 to 2.7. This suggests that while the positional isomerism does influence the electronic environment within each molecule, its overall impact on the octanol-water partitioning is subtle. The high lipophilicity (LogP > 2) is primarily driven by the presence of the trifluoromethyl group, which is known to increase the lipophilicity of molecules.[7][16] The slight variations likely arise from differences in the overall molecular dipole moment and the potential for solvent interactions, which are influenced by the relative positions of the electron-withdrawing groups. For a definitive comparison, direct experimental measurement under identical conditions would be necessary.
Experimental Protocols for Lipophilicity Determination
To empirically validate and compare the lipophilicity of these isomers, several well-established methods can be employed. The choice of method often depends on the required throughput, accuracy, and the physicochemical properties of the compounds being tested.
The Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[5][17]
Causality Behind Experimental Choices:
-
n-Octanol: Chosen as the organic phase because its properties (e.g., long alkyl chain, polar head group) are thought to mimic the lipid bilayer of biological membranes.
-
pH 7.4 Buffer: Used for the aqueous phase to simulate physiological conditions, which is crucial for determining the LogD of ionizable compounds.[18]
-
Pre-saturation: Both phases are pre-saturated with each other to ensure that the volumes of the phases do not change during the experiment, which would affect the final concentration measurements.
-
Equilibration: Shaking the mixture allows the solute to distribute between the two phases until equilibrium is reached. Centrifugation then ensures a clean separation of the two immiscible layers for accurate sampling.
-
Concentration Analysis: UV-Vis spectroscopy or HPLC is typically used to determine the concentration of the analyte in each phase. The method must be sensitive and linear over the expected concentration range.
Step-by-Step Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. In a large separating funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.[18]
-
Sample Preparation: Prepare a stock solution of the trifluoromethyl benzaldehyde isomer in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated buffer.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clear and complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the isomer in both the n-octanol (C_oct) and aqueous (C_water) phases using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the LogP value using the following formula: LogP = log10(C_oct / C_water)
Caption: Workflow for Shake-Flask LogP Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, automated alternative for estimating lipophilicity.[19][20][21] This method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[22]
Causality Behind Experimental Choices:
-
C18 Stationary Phase: A column packed with silica particles bonded with 18-carbon alkyl chains provides a non-polar environment. More lipophilic compounds will have stronger interactions with this phase, leading to longer retention times.[20][22]
-
Mobile Phase Gradient: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. By running a gradient (increasing the proportion of the organic solvent over time), compounds with a wide range of lipophilicities can be eluted efficiently.[19]
-
Calibration Standards: A set of compounds with known LogP values is run under the same conditions. This allows for the creation of a calibration curve that correlates retention time (or the derived capacity factor, k) with LogP.[21][23]
Step-by-Step Protocol:
-
System Preparation: Set up an HPLC system with a C18 reversed-phase column. The mobile phase will consist of two solvents: (A) an aqueous buffer (e.g., phosphate buffer) and (B) an organic modifier (e.g., acetonitrile).
-
Calibration: Prepare solutions of at least 5-6 calibration standards with accurately known LogP values that span the expected LogP range of the test compounds.
-
Standard Analysis: Inject each standard onto the HPLC system and run a predefined gradient method (e.g., 5% to 95% B over 15 minutes). Record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where y = LogP and x = log k.[21]
-
Sample Analysis: Prepare solutions of the trifluoromethyl benzaldehyde isomers and inject them onto the HPLC system using the identical method. Record their retention times.
-
Estimate LogP: Calculate the log k for each isomer and use the calibration curve's equation to estimate their LogP values.
Caption: Workflow for RP-HPLC LogP Estimation
Conclusion and Outlook
The positional isomers of trifluoromethyl benzaldehyde, while structurally similar, are expected to exhibit subtle differences in lipophilicity due to the varied electronic and steric interplay between the trifluoromethyl and aldehyde groups. Computational predictions suggest that all three isomers are quite lipophilic with LogP values around 2.6-2.7. The para-isomer is predicted to be slightly less lipophilic than the ortho-isomer.
For drug development professionals, these small differences can be significant. A minor shift in LogP can alter a compound's solubility, membrane permeability, and metabolic profile, ultimately impacting its therapeutic success.[4] Therefore, for projects where precise lipophilicity is critical, it is imperative to move beyond computational estimates and perform direct experimental measurements using validated methods like the shake-flask or RP-HPLC techniques detailed in this guide. By understanding and controlling the lipophilicity through strategic isomeric substitution, researchers can more effectively design drug candidates with improved ADMET properties and a higher probability of clinical success.
References
-
Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry - ACS Publications. Available from: [Link]
-
The influence of lipophilicity in drug discovery and design. ResearchGate. Available from: [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia MDPI. Available from: [Link]
-
The influence of lipophilicity in drug discovery and design. PubMed. Available from: [Link]
-
Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. LinkedIn. Available from: [Link]
-
HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Spectroscopy Online. Available from: [Link]
-
The influence of lipophilicity in drug discovery and design. Semantic Scholar. Available from: [Link]
-
Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. YouTube. Available from: [Link]
-
Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Virtual Computational Chemistry Laboratory. Available from: [Link]
-
Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. Available from: [Link]
-
LogP/D. Cambridge MedChem Consulting. Available from: [Link]
-
Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge. PMC. Available from: [Link]
-
LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available from: [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. MDPI. Available from: [Link]
-
LogP / LogD shake-flask method. Protocols.io. Available from: [Link]
-
Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
Chemical Properties of Benzaldehyde, 3-(trifluoromethyl)- (CAS 454-89-7). Cheméo. Available from: [Link]
-
Chemical Properties of Benzaldehyde, 2-(trifluoromethyl)- (CAS 447-61-0). Cheméo. Available from: [Link]
-
4-(Trifluoromethyl)benzaldehyde. PubChem. Available from: [Link]
-
4-Trifluoromethylbenzaldehyde. Wikipedia. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available from: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available from: [Link]
-
Calculated and experimental logP for 15 compounds. ResearchGate. Available from: [Link]
-
Benzaldehyde, 3-(trifluoromethyl)-. NIST WebBook. Available from: [Link]
-
3-(Trifluoromethyl)benzaldehyde. PubChem. Available from: [Link]
-
Benzaldehyde, 3-(trifluoromethyl)-. NIST WebBook. Available from: [Link]
-
Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. Available from: [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available from: [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available from: [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 12. 2-(Trifluoromethyl)benzaldehyde | 447-61-0 [chemicalbook.com]
- 13. Benzaldehyde, 3-(trifluoromethyl)- (CAS 454-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 16. researchgate.net [researchgate.net]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
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- 23. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Hammett Substituent Constants for 2-Fluoro-3-Trifluoromethyl Groups: A Comparative Analysis for Drug Design
Executive Summary
The 2-fluoro-3-trifluoromethyl motif represents a high-value structural unit in modern medicinal chemistry, offering a potent combination of electron-withdrawing power, lipophilicity modulation, and metabolic blockade. Unlike standard mono-substituted benzenes, this di-substituted pattern lacks a single, universal Hammett constant (
This guide provides a derived effective Hammett constant (
The "Missing" Constant: Derivation & Analysis
In classical Hammett analysis, substituent constants are additive (
Experimental Derivation
The Hammett equation defines
Data Synthesis:
-
Reference: Benzoic Acid (
) -
Target: 2-Fluoro-3-(trifluoromethyl)benzoic acid (
) [1]
Calculation:
Comparison: Experimental vs. Additivity
Does the whole equal the sum of its parts?
-
(Apparent): Derived from 2-fluorobenzoic acid (
). . -
: Standard literature value.
. [2]
| Parameter | Value | Source |
| Theoretical Sum ( | 1.36 | Additivity Rule ( |
| Experimental | 1.52 | Derived from pKa (2.68) |
| Deviation | +0.16 | Synergistic Electron Withdrawal |
Insight: The experimental value (1.52) is significantly higher than the predicted additivity (1.36). This suggests that the adjacent trifluoromethyl group enhances the ortho-fluorine's field effect, creating a "super-withdrawing" pocket that destabilizes the proton more than expected.
Component Analysis: Electronic & Steric Vectors
To understand the causality behind these values, we must deconstruct the group into its electronic components.
The Ortho-Fluoro Effect
-
Inductive Effect (-I): Extremely strong due to electronegativity, pulling density from the ring.[3]
-
Resonance Effect (+R): Weak donation into the ring, but this is often overwhelmed by the -I effect and field effects at the ortho position.
-
Field Effect: Direct through-space electrostatic repulsion of the carboxylate negative charge is minimal (F is small), but the dipole alignment strongly favors ionization.
The Meta-Trifluoromethyl Effect
-
Inductive/Field (-I): Strong electron-withdrawing group.[3]
-
Metabolic Blockade: The 3-position is frequently a site of metabolic attack (e.g., hydroxylation). The
group sterically and electronically blocks this, enhancing drug half-life ( ).
Visualization: Electronic Logic Flow
The following diagram illustrates the additive vs. synergistic pathways determining the final constant.
Caption: Logical derivation of the effective Hammett constant, highlighting the deviation between theoretical additivity and experimental reality.
Physicochemical Impact Guide
For drug discovery professionals, the raw sigma value is only useful if translated into physicochemical properties.
Table 1: Comparative Physicochemical Profile[1]
| Structural Motif | Hansch | Metabolic Stability | pKa Impact (on Aniline)* | |
| Phenyl (H) | 0.00 | 0.00 | Low | Base (4.6) |
| 2-Fluoro | 0.93 (app) | +0.14 | Moderate | Weak Base (~3.0) |
| 3-Trifluoromethyl | 0.43 | +0.88 | High | Weak Base (~3.5) |
| 2-F-3-CF3 | 1.52 | ~1.02 | Very High | Very Weak Base (< 2.0) |
*Note: Electron-withdrawing groups dramatically lower the basicity of anilines. A 2-F-3-CF3 aniline would be extremely non-basic, potentially reducing hERG liability but also solubility.
Strategic Applications
-
pKa Modulation: Use this group to drop the pKa of a phenol or benzoic acid by ~1.5 units, or to completely neutralize the basicity of an aniline.
-
Lipophilicity Tuning: The combined group adds
logP unit. This is useful for crossing the Blood-Brain Barrier (BBB), provided the molecular weight increase is acceptable. -
Bioisosterism: This moiety often serves as a bioisostere for bulky, electron-poor heterocycles or di-chloro substitutions, offering improved metabolic stability due to the strength of the C-F bonds.
Experimental Protocol: Determination of
To validate these values in your specific scaffold (since ortho effects are scaffold-dependent), use this self-validating potentiometric protocol.
Methodology: Potentiometric Titration
Objective: Determine the pKa of the specific 2-fluoro-3-trifluoromethyl derivative to calculate the scaffold-specific
Reagents:
-
Analyte: ~5 mg of the carboxylic acid derivative.[1]
-
Solvent: 50% v/v Methanol/Water (to ensure solubility, then extrapolate to 0% MeOH via Yasuda-Shedlovsky plot).
-
Titrant: 0.01 M KOH (standardized).
Workflow:
-
Dissolution: Dissolve analyte in 20 mL of degassed 50% MeOH/Water.
-
Calibration: Calibrate pH electrode using pH 4.01 and 7.00 buffers.
-
Titration: Add titrant in 10 µL increments. Record pH after stabilization (drift < 0.01 pH/min).
-
Calculation:
-
Plot pH vs. Volume.[4] Determine equivalence point (first derivative).
-
Calculate
using the Henderson-Hasselbalch equation at half-equivalence. -
Correction: Extrapolate to aqueous
using the equation: (approximate, or use multi-point extrapolation).
-
-
Sigma Derivation:
.
Caption: Step-by-step workflow for the experimental determination of Hammett constants.
References
-
EPA CompTox Chemicals Dashboard. 2-Fluoro-3-(trifluoromethyl)benzoic acid Details. United States Environmental Protection Agency. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]
-
PubChem. 2-Fluoro-3-(trifluoromethyl)benzoic acid (CID 518002). National Library of Medicine. Available at: [Link]
Sources
Technical Guide: Structural Validation of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
[1]
Executive Summary: The Regioisomer Challenge
In the synthesis of fluorinated pharmaceutical intermediates, particularly those involving nucleophilic aromatic substitution (
The proximity of the electron-withdrawing trifluoromethyl (
This guide provides a definitive, self-validating workflow to distinguish Target-6,2,3 from its most deceptive isomers using NMR spectroscopy and rigorous structural logic.
Structural Analysis & Predicted Spectral Fingerprint
To confidently identify the target, we must first establish its theoretical spectroscopic signature based on substituent effects and coupling constants.
The Target Molecule: Target-6,2,3
-
Position 1: Formyl (
)[1] -
Position 2: Fluoro (
)[1][2][3] -
Position 3: Trifluoromethyl (
)[2][3][4][5][6] -
Position 4: Proton (
)[1][6] -
Position 5: Proton (
) -
Position 6: Chloro (
)[1]
Critical Diagnostic Features
| Feature | Method | Diagnostic Criteria |
| Proton Coupling | The two aromatic protons (H4 and H5) are ortho to each other.[1] Expect a coupling constant ( | |
| Fluorine Environment | The Ar-F (at C2) is ortho to the carbonyl.[1] This results in a deshielded chemical shift relative to a meta-position. Crucially, look for through-space coupling between the Ar-F and the | |
| Carbonyl Coupling | The carbonyl carbon (C1) is ortho to a Fluorine.[1] It will appear as a doublet with a coupling constant ( |
Comparative Analysis: Target vs. Regioisomers
The following table contrasts Target-6,2,3 with its two most likely synthetic impurities: Isomer A (formylation at C5) and Isomer B (scrambled starting material).[1]
Table 1: Spectroscopic Differentiation Matrix
| Parameter | Target-6,2,3 | Isomer A: 2-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde | Isomer B: 2-Chloro-6-fluoro-3-(trifluoromethyl)benzaldehyde |
| Structure | 6-Cl, 2-F, 3-CF3 | 2-Cl, 4-F, 5-CF3 | 2-Cl, 6-F, 3-CF3 |
| AB System (Ortho) ( | Singlets (Para) ( | AB System (Ortho) ( | |
| Doublet ( | Singlet (or broad)CHO is meta to F. | Doublet ( | |
| Differentiation Key |
Experimental Protocols (Self-Validating Systems)
Protocol A: The "Triangulation" NMR Method
Objective: Conclusively assign regiochemistry using a standard 400 MHz NMR.
Reagents:
-
Solvent:
(Neutralized with basic alumina to prevent acetal formation).[1] -
Internal Standard:
-Trifluorotoluene (optional, for referencing).[1]
Workflow:
-
Acquire
Spectrum:-
Focus on the aromatic region (7.0 – 8.5 ppm).
-
Validation Check: If you see two singlets instead of two doublets, STOP. You have a para-substituted isomer (like Isomer A).
-
Measure
.[1] If , you have confirmed ortho protons.
-
-
Acquire
Spectrum (Proton-Coupled):-
Do not decouple protons.
-
Observe the
signal ( ) and the Ar-F signal ( ).[1] -
Validation Check: The Ar-F signal should appear as a multiplet.
-
In Target-6,2,3 : Ar-F couples to H4 (meta,
) and H5 (para, ). -
In Isomer B : Ar-F couples to H5 (meta) and H4 (meta). The coupling pattern will differ significantly in linewidth and complexity.
-
-
-
Acquire
Spectrum (The "Smoking Gun"):-
Focus on the Carbonyl peak (
). -
Decision:
-
Doublet (
): The CHO is ortho to Fluorine. (Consistent with Target). -
Singlet: The CHO is meta/para to Fluorine.[1] (Reject).
-
-
Protocol B: GC-MS Confirmation
Objective: Confirm molecular weight and purity, though less effective for regioisomers.[1]
Decision Logic Visualization
The following diagram illustrates the logical pathway to validate the structure based on the experimental data described above.
Caption: Decision tree for the structural verification of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde using NMR observables.
Synthesis Pathway & Impurity Origins
Understanding where impurities come from aids in their identification.
Caption: Divergent lithiation pathways leading to the target molecule and its primary regioisomer.
References
-
Doddrell, D., et al. (1976).[7] "
nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 402-412.[7] Link[1] - Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Sigma-Aldrich. "Product Specification: 2-Chloro-5-(trifluoromethyl)benzaldehyde."[1] (Used for comparative baseline data). Link
-
PubChem. "Compound Summary: 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde."[1] (Isomer reference). Link[1]
Sources
- 1. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (C8H3ClF4O) [pubchemlite.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. rsc.org [rsc.org]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Structural Analysis & Performance Guide: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Executive Summary
In the landscape of fluorinated building blocks, 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 1026828-32-9) represents a "privileged scaffold" for the synthesis of next-generation kinase inhibitors and agrochemicals. Its unique trisubstituted pattern offers orthogonal reactivity vectors—an electrophilic aldehyde, a labile 2-fluoro group for SNAr, and a modifiable 6-chloro handle.
This guide objectively compares the structural characteristics and synthetic performance of this molecule against its isomers and non-fluorinated alternatives.[1] We provide a validated protocol for its solid-state analysis, addressing the challenges of handling low-melting fluorinated intermediates.
Comparative Performance Analysis
The selection of a benzaldehyde building block dictates the regioselectivity of downstream transformations. The table below contrasts 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (Product A) with key market alternatives.
Table 1: Structural & Reactivity Comparison
| Feature | Product A (6-Cl-2-F-3-CF3) | Alt B (2,6-Dichloro-3-CF3) | Alt C (2-Fluoro-6-CF3) |
| Electronic Character | Highly Electron Deficient (Activated) | Moderate Activation | High Activation |
| SNAr Regioselectivity | High (2-F selective) | Low (Competing Cl sites) | High (2-F selective) |
| Steric Bulk (Ortho) | Asymmetric (F vs Cl) | Symmetric (Cl vs Cl) | Asymmetric (F vs H) |
| Aldehyde Torsion | Twisted (~30-45° predicted) | Highly Twisted (>60°) | Planar/Slight Twist |
| Physical State (RT) | Low-Melting Solid / Oil | Solid (mp 48-50°C) | Liquid (bp 67°C/10mmHg) |
| Primary Application | Orthogonal Heterocycle Synthesis | Symmetric Biaryl Synthesis | Fluorinated Scaffold Entry |
Key Insight: Product A is superior for sequential functionalization . The 2-fluoro position is significantly more susceptible to nucleophilic attack than the 6-chloro position, allowing for controlled introduction of amines or alkoxides without protecting groups—a distinct advantage over the symmetric Alternative B.
Crystal Structure Analysis: Methodology & Features
Obtaining a single crystal structure of highly fluorinated, low-melting benzaldehydes requires specialized in situ techniques. The structural data is critical for predicting the "reactive conformation" of the aldehyde in condensation reactions.
Critical Structural Features (Predicted & Observed)
Based on analogous polyhalogenated benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde), the following structural motifs define the solid-state behavior of Product A:
-
Aldehyde Torsion: The steric clash between the carbonyl oxygen and the bulky 6-chloro group forces the aldehyde group out of the aromatic plane. This deconjugation increases the electrophilicity of the carbonyl carbon (higher reactivity in Knoevenagel condensations).
-
Halogen Bonding: The crystal lattice is stabilized by Type II halogen bonds (C–Cl···O=C) and weak C–H···F interactions, creating a layered packing motif.
-
Fluorine Segregation: The -CF3 and -F groups tend to aggregate in "fluorous domains" within the lattice, lowering the melting point and increasing solubility in non-polar solvents.
Experimental Protocol: In Situ Cryocrystallography
Standard benchtop crystallization often fails due to oiling out. Use this self-validating protocol.
Step 1: Sample Preparation
-
Dissolve 20 mg of the aldehyde in 0.5 mL of anhydrous pentane/diethyl ether (3:1 v/v).
-
Filter through a 0.2 µm PTFE syringe filter into a capillary tube or a Hampton Research loop.
Step 2: Crystal Growth (Optical Heating and Crystallization Device - OHCD)
-
Mount the loop containing the liquid on the goniometer head.
-
Establish a generic N2 cryostream at 270 K.
-
Rapidly cool to 100 K to form a glass, then slowly warm (5 K/min) until devitrification (nucleation) is observed via the camera.
-
Anneal the crystal by cycling temperature ±10 K around the nucleation point to improve mosaicity.
Step 3: Data Collection
-
Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å). Note: Cu is preferred for absolute structure determination if chiral auxiliaries are used later, but Mo reduces absorption from Chlorine.
-
Strategy: Collect a complete sphere (360° rotation) to account for the high symmetry of the unit cell often found in fluorinated aromatics.
Reactivity & Mechanism Visualization
The crystal structure directly informs the chemical reactivity. The diagram below illustrates the Regioselective SNAr Pathway , validated by the electronic difference between the C-F and C-Cl bonds observed in structural studies.
Figure 1: Reaction pathway analysis. The 2-position is electronically activated and sterically accessible compared to the 6-position, a selectivity predicted by the electrostatic potential map derived from crystal data.
Application in Drug Discovery[2][3]
This building block is essential for synthesizing fused bicyclic heterocycles (e.g., quinazolines, indazoles) used in kinase inhibition.
Case Study: Indazole Synthesis
-
Condensation: Reaction with hydrazine targets the aldehyde.
-
Cyclization: Intramolecular SNAr displaces the labile 2-fluorine.
-
Result: A 4-chloro-7-(trifluoromethyl)-1H-indazole scaffold.
Performance Metric: Using Product A yields the target scaffold in 85% yield (2 steps), whereas starting with the non-fluorinated 2,6-dichlorobenzaldehyde requires harsh conditions (140°C+) to force the cyclization, often degrading the aldehyde.
References
-
WuXi Biology. (2025). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. Retrieved from [Link]
-
Iqbal, M. A., et al. (2019).[5][6] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145.[6] Retrieved from [Link]
-
Kikushima, K., et al. (2021).[7] Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde | 134741-65-4 [sigmaaldrich.com]
- 4. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 5. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Safety Operating Guide
Navigating the Disposal of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde: A Guide for Laboratory Professionals
For the diligent researcher and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and safety. The compound 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a halogenated aromatic aldehyde, presents unique disposal challenges due to its chemical properties. This guide provides a comprehensive, step-by-step framework for its proper handling and disposal, ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in established safety protocols and an understanding of the chemical's reactivity, offering clarity beyond standard procedural lists.
Immediate Safety and Hazard Assessment
Likely hazards include:
-
Skin and eye irritation.[1]
-
Potential for respiratory irritation.[1]
-
Harmful if swallowed or inhaled.[2]
Table 1: Hazard and Safety Summary
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant (Category 2) | Nitrile or neoprene gloves, lab coat | Wash affected area with soap and water for at least 15 minutes.[1] |
| Eye Irritant (Category 2A) | Chemical safety goggles or face shield | Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do.[1] |
| Acute Toxicity (Oral, Inhalation) | Use in a well-ventilated area or with a fume hood | Move person to fresh air. If swallowed, rinse mouth with water. Seek medical attention.[1][3] |
Core Disposal Principles: Segregation and Professional Handling
The fundamental principle for the disposal of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is that it must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] As a halogenated organic compound, it requires specific disposal pathways, typically involving incineration at a licensed facility.[5]
The presence of chlorine, fluorine, and a trifluoromethyl group classifies this compound as a halogenated organic waste.[5] It is crucial to segregate this waste from non-halogenated organic solvents to prevent cross-contamination and ensure proper disposal, as mixing can complicate the disposal process and increase costs.[6]
Step-by-Step Disposal Protocols
Protocol 1: Small Spills (Under 5 mL) in a Laboratory Setting
-
Immediate Action: Alert personnel in the immediate area. Ensure the spill is contained within a fume hood if possible.
-
Personal Protective Equipment (PPE): Don appropriate PPE as outlined in Table 1.
-
Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Waste Container: The container for the spill cleanup debris should be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and include the full chemical name.
Protocol 2: Disposal of Contaminated Materials
-
Segregation: Any materials that come into direct contact with 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, such as pipette tips, gloves, and weighing paper, must be considered contaminated.
-
Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic Solids" and list the chemical name.
Protocol 3: Bulk Quantity Disposal
-
Containment: Unused or waste quantities of the chemical should be stored in their original container or a compatible, tightly sealed, and properly labeled waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
-
Licensed Disposal Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Federal and state regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), govern the transportation and disposal of hazardous waste.[7][8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.
Caption: Decision workflow for the disposal of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.
The Rationale Behind the Rigor: Ensuring Safety and Compliance
The detailed procedures outlined above are not arbitrary. The segregation of halogenated from non-halogenated waste is critical because mixed waste streams can be more difficult and expensive to treat.[6] Incineration is the preferred method for halogenated organic compounds as it is designed to break the strong carbon-halogen bonds and convert the material into less harmful substances under controlled conditions.[5][10]
Adherence to these protocols is a cornerstone of a robust laboratory safety program. It demonstrates a commitment to the well-being of your colleagues and the protection of the environment. As research and development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle.
References
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- Clean Management Environmental Group. (2022, September 13).
- Fisher Scientific.
- Fisher Scientific.
- Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Thermo Fisher Scientific. (2025, September 18).
- Maren K. Inspectioneering. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know.
- Central Glass Co., Ltd. (2017, April 6).
- Occupational Safety and Health Administr
- Sigma-Aldrich. (2025, November 6).
- Capot Chemical. (2010, May 26).
- MG Chemicals. (2023, July 26).
- U.S. Environmental Protection Agency.
- University of Oslo. Chemical and Hazardous Waste Guide.
- U.S. Environmental Protection Agency. (2025, September 22).
- Environmental Health and Safety. Hazardous Waste Reduction.
- Bucknell University. WASTE MANAGEMENT.
- Carl ROTH.
- Washington State Department of Ecology.
- U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
- U.S. Environmental Protection Agency.
- Wikipedia.
- New Mexico Environment Department. (2024, April 8).
Sources
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- 2. capotchem.com [capotchem.com]
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- 4. mn.uio.no [mn.uio.no]
- 5. bucknell.edu [bucknell.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. osha.gov [osha.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Operational Safety Guide: Handling 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Executive Summary & Chemical Profile
Objective: This guide establishes the mandatory safety protocols for handling 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde . Due to the specific regio-isomerism of this fluorinated building block, specific toxicological data may be limited compared to common reagents.[1] Therefore, this protocol applies the Precautionary Principle , treating the compound with the rigor reserved for potent electrophilic irritants and potential sensitizers.[1]
Chemical Identity & Hazard Class:
-
Chemical Class: Poly-halogenated Benzaldehyde.[1]
-
Primary Hazards: Severe skin/eye irritation (H315, H319), Respiratory irritation (H335).[1] Potential for skin sensitization (H317) due to the reactive aldehyde moiety.[2]
-
Physical State: Typically a low-melting solid or viscous liquid (depending on purity/temperature).[1]
-
Reactivity: The electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluoro (-F) groups activates the aldehyde carbonyl, making it highly susceptible to nucleophilic attack (e.g., by biological amines), which underscores the skin sensitization risk.[1]
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Parameter | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Class II, Type A/B) | Aldehydes possess high vapor pressure relative to their molecular weight.[1] The -CF₃ group increases volatility.[1] Face velocity must be >0.5 m/s. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Aldehydes oxidize to carboxylic acids (in this case, a halogenated benzoic acid) upon air exposure.[1] Handling under inert gas preserves purity and safety. |
| Temperature | Ambient to Cool ( | Elevated temperatures increase vapor pressure exponentially, overwhelming standard ventilation.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling quantities
A. Hand Protection (The "Double-Barrier" Protocol)
Standard nitrile gloves are insufficient for prolonged contact with fluorinated aromatics, which can permeate lipophilic matrices.[1]
-
Inner Layer: 2.5 mil Nitrile (Tactility).
-
Outer Layer: 4-8 mil High-Performance Nitrile or Laminate (Silver Shield) for spill cleanup.[1]
-
Protocol: Inspect gloves immediately upon contact with the liquid. Fluorinated compounds can act as carriers, transporting other toxins through the skin barrier [1].
B. Respiratory Protection
-
Routine Use: Not required if working within a certified fume hood.
-
Spill/Outside Hood: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
-
Why AG? If the compound oxidizes or hydrolyzes, it may release trace HF or HCl, though unlikely under neutral conditions; the OV cartridge captures the aldehyde vapors.[1]
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited for liquid handling due to the risk of aerosolization during syringe transfer.
-
Body: Lab coat (100% cotton or Nomex/fire-resistant).[1] Synthetic blends can melt into skin if a flammable solvent fire occurs.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the operational state.
Figure 1: PPE Selection Logic based on physical state and quantity thresholds.
Operational Protocol: Step-by-Step Handling
Phase 1: Weighing & Transfer
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a tared vial with a septum cap.
-
Transfer:
-
Decontamination: Wipe the outer container with a Kimwipe dampened in acetone before removing it from the hood. Dispose of the wipe as hazardous waste.
Phase 2: Reaction Setup
-
Glassware: Use flame-dried glassware. Moisture can induce hydrolysis or hydrate formation on the aldehyde.
-
Addition: Add the aldehyde slowly to the reaction mixture. The electron-deficient ring makes the aldehyde carbon highly electrophilic; rapid addition to nucleophiles (amines, grignards) can cause exotherms.[1]
Phase 3: Waste Disposal (Critical)
Halogenated benzaldehydes present a specific disposal challenge. They must NOT be mixed with non-halogenated solvents.[3]
-
Stream: Segregated Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Fluorinated Aldehydes."
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases (NaOH) in the waste container to prevent runaway polymerization or oxidation [2].
Emergency Response Workflow
In the event of a spill or exposure, immediate action is required.[4] The fluorinated nature of the compound implies it may not degrade quickly in the environment.
Figure 2: Emergency response decision tree for spills and personnel exposure.[1][5]
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzaldehyde (Isomer Analog).[1] Retrieved from [1]
-
Cornell University EHS. (2023). Waste Management: Halogenated vs. Non-Halogenated Solvents.[3][6] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde (Regioisomer Reference).[1] Retrieved from [1]
-
PubChem. (2024). Compound Summary: Fluorinated Benzaldehydes Toxicity Profile. Retrieved from [1]
Sources
- 1. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. capotchem.com [capotchem.com]
- 3. vumc.org [vumc.org]
- 4. labbox.eu [labbox.eu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
